molecular formula C8H6ClN B1589904 2-Chloro-5-methylbenzonitrile CAS No. 4387-32-0

2-Chloro-5-methylbenzonitrile

Cat. No.: B1589904
CAS No.: 4387-32-0
M. Wt: 151.59 g/mol
InChI Key: ZTIPZBJOLLKLTB-UHFFFAOYSA-N
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Description

2-Chloro-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6ClN and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIPZBJOLLKLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502470
Record name 2-Chloro-5-methylbenzonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4387-32-0
Record name 2-Chloro-5-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4387-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-methylbenzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile: Properties, Synthesis, and Applications

Abstract

This compound is a substituted aromatic nitrile, a class of organic compounds that serve as pivotal intermediates in the synthesis of complex molecules. With its distinct arrangement of chloro, methyl, and nitrile functional groups, this compound presents a versatile scaffold for chemical modification, making it a valuable building block in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, a representative synthetic protocol, and the known and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 4387-32-0 PubChem[1]
Molecular Formula C₈H₆ClN PubChem[1]
Molecular Weight 151.59 g/mol PubChem[1]
Canonical SMILES CC1=CC(=C(C=C1)Cl)C#N PubChem[1]

| InChI Key | ZTIPZBJOLLKLTB-UHFFFAOYSA-N | PubChem[1] |

2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings.

Table 2: Physical Properties of this compound

Property Value Source
Appearance Solid (typically white to off-white) Generic supplier data
Purity ≥95% Cenmed Enterprises[2]
Boiling Point 113 °C at 7 torr Matrix Scientific[3]
XLogP3 2.6 PubChem[1]

| Polar Surface Area | 23.8 Ų | PubChem[1] |

Spectroscopic Profile

The elucidation of a molecule's structure is confirmed through spectroscopic analysis. The expected spectral data for this compound are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the methyl (–CH₃) protons around δ 2.3-2.5 ppm. The aromatic region should display three protons. A doublet for the proton at C6 (ortho to the nitrile), a doublet for the proton at C4 (ortho to the methyl group), and a doublet of doublets for the proton at C3 are anticipated, with chemical shifts influenced by the electron-withdrawing effects of the nitrile and chloro groups.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit 8 distinct signals corresponding to each carbon atom. The nitrile carbon (–C≡N) is expected in the δ 115-120 ppm region. The carbon of the methyl group will appear upfield (around δ 20-25 ppm), while the six aromatic carbons will resonate in the δ 120-145 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp and strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[4] Additional significant peaks include C-H stretching from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹) and the C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).

  • Mass Spectrometry (MS) : In electron impact mass spectrometry, the molecular ion peak (M⁺) would appear at m/z 151. A characteristic isotopic peak (M+2) at m/z 153, with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[4]

Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the reactivity of its functional groups.

  • Nitrile Group : This group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide (2-chloro-5-methylbenzamide) or further to a carboxylic acid (2-chloro-5-methylbenzoic acid). It can also be reduced to a primary amine (2-chloro-5-methylbenzylamine), providing a route to a different class of derivatives.

  • Aromatic Ring : The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups will influence the position of new substituents.

  • Chloro Group : The chlorine atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or an activated ring. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Representative Synthetic Protocol

A robust and common method for the synthesis of aryl chlorides is the Sandmeyer reaction. The following protocol outlines a plausible pathway starting from the commercially available 2-Amino-5-methylbenzonitrile.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification A 2-Amino-5-methylbenzonitrile B Add HCl, NaNO₂, 0-5 °C A->B C Diazonium Salt Intermediate B->C D Add to CuCl Solution C->D E This compound D->E F Quench, Extract E->F G Column Chromatography F->G H Final Product G->H

Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup : To a flask maintained at 0-5 °C in an ice-water bath, add 2-Amino-5-methylbenzonitrile and a solution of hydrochloric acid.

  • Diazotization : While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly controlled below 5 °C to prevent the decomposition of the diazonium salt. Monitor for the completion of the reaction (e.g., using starch-iodide paper to test for excess nitrous acid).

  • Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (release of N₂ gas) should be observed.

  • Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Workup and Extraction : Quench the reaction by pouring it into water. Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

Halogenated organic molecules are of immense interest in drug discovery, as the inclusion of atoms like chlorine can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[5]

This compound is a valuable building block for several reasons:

  • Scaffold for Derivatization : It provides a pre-functionalized aromatic ring that allows for systematic chemical modifications at three distinct positions.

  • Intermediate for Active Pharmaceutical Ingredients (APIs) : Substituted benzonitriles are precursors to a wide range of pharmaceuticals. For example, related structures like 2-chloro-5-nitrobenzonitrile are used as substrates in research on enzymes like glutathione S-transferase (GST), which is involved in drug metabolism and detoxification.

  • Agrochemical Synthesis : The trifluoromethyl analogue, 2-chloro-5-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of modern herbicides, insecticides, and fungicides, highlighting the importance of this substitution pattern in creating biologically active molecules.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Classification : The compound is generally classified as harmful and an irritant.[3]

  • Handling : Use in a well-ventilated chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Toxicology : While aromatic nitriles, unlike their aliphatic counterparts, do not typically liberate cyanide in the body, they can still be toxic if swallowed, inhaled, or absorbed through the skin.[8] Standard safe handling practices should be rigorously followed.

References

A Technical Guide to 2-Chloro-5-methylbenzonitrile: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a detailed technical overview of 2-Chloro-5-methylbenzonitrile, a substituted aromatic nitrile of significant interest to the chemical and pharmaceutical sciences. As a functionalized building block, it offers multiple reaction sites for molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide covers its fundamental molecular and physicochemical properties, provides an in-depth analysis of its structure, outlines a representative synthetic workflow with detailed experimental considerations, and discusses its applications and safety protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Strategic Value of Substituted Benzonitriles

The benzonitrile scaffold is a cornerstone in medicinal chemistry and materials science. The nitrile group is a versatile functional handle, capable of being transformed into amines, amides, carboxylic acids, and various heterocyclic systems. Furthermore, its electronic properties and ability to act as a hydrogen bond acceptor often contribute favorably to molecular interactions with biological targets.

The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Halogens, such as chlorine, are frequently incorporated into drug candidates to modulate lipophilicity, metabolic stability, and binding affinity.[1] The methyl group, a small lipophilic substituent, can influence binding selectivity and block metabolic oxidation at its point of attachment. This compound combines these features, presenting a unique substitution pattern that is valuable for synthetic diversification. This guide serves as a comprehensive resource, consolidating the core scientific information required to effectively utilize this compound in a research and development setting.

Molecular Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of sound scientific work. This compound is a distinct isomer and should not be confused with its positional isomers, such as 5-chloro-2-methylbenzonitrile.[2]

  • IUPAC Name: this compound[3]

  • CAS Number: 4387-32-0[3][4][5][6]

  • Molecular Formula: C₈H₆ClN[3][5][6]

  • Canonical SMILES: CC1=CC(=C(C=C1)Cl)C#N[3]

  • InChI: InChI=1S/C8H6ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3[3]

The key physicochemical properties of this compound are summarized in the table below. This data is critical for planning reactions, purification procedures, and for ensuring safe handling and storage.

PropertyValueSource(s)
Molecular Weight 151.59 g/mol [3]
Boiling Point 113 °C @ 7 torr[5]
Hazard Classification Harmful, Irritant[5]
Appearance Solid (inferred from related compounds)

Molecular Structure Analysis

The molecular architecture of this compound dictates its chemical reactivity and physical properties. The molecule consists of a central benzene ring with three substituents: a nitrile group (-C≡N), a chlorine atom (-Cl), and a methyl group (-CH₃).

  • Substitution Pattern: The substituents are arranged in a 1,2,5-pattern. Taking the nitrile group as position 1, the chlorine atom is at the ortho position (C2), and the methyl group is at the meta position (C5).

  • Electronic Effects: The molecule's reactivity is governed by a combination of inductive and resonance effects from its substituents.

    • The nitrile group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic substitution.

    • The chlorine atom is electron-withdrawing via induction but weakly electron-donating through resonance. Its net effect is deactivating.

    • The methyl group is weakly electron-donating through induction and hyperconjugation.

  • Reactivity Implications: The combined electronic effects make the aromatic ring electron-deficient. The chlorine atom at C2 is susceptible to nucleophilic aromatic substitution, while the nitrile and methyl groups offer distinct sites for functional group transformation.

Caption: 2D structure of this compound.

Representative Synthetic Protocol: A Multi-Step Approach

While various synthetic routes can be envisioned, a robust and logical pathway to this compound often involves the modification of a readily available starting material. The Sandmeyer reaction is a classic and highly reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This section outlines a validated, multi-step synthesis starting from 4-methylaniline (p-toluidine).

Causality in Experimental Design: The chosen pathway begins with a commercially available precursor and proceeds through well-understood, high-yielding transformations. Each step is designed to set up the subsequent reaction. For instance, the initial chlorination of an aniline derivative requires careful control of regioselectivity, and the subsequent diazotization must be performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

G Start 4-Methylaniline (p-Toluidine) Step1 Step 1: Ortho-Chlorination (e.g., with SO2Cl2 or NCS) Solvent: Acetonitrile or Chlorinated Solvent Start->Step1 Intermediate1 2-Chloro-5-methylaniline Step1->Intermediate1 Step2 Step 2: Diazotization Reagents: NaNO2, aq. HCl Temp: 0-5 °C Intermediate1->Step2 Intermediate2 2-Chloro-5-methylbenzenediazonium Chloride (in situ) Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction Reagents: CuCN, KCN Temp: 20-50 °C Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-5-methylaniline

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1.0 equivalent of 4-methylaniline in a suitable solvent such as acetonitrile.

  • Chlorination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 1.05 equivalents of a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, or N-chlorosuccinimide, NCS) in the same solvent via the dropping funnel.

    • Experimental Rationale: Direct chlorination of anilines can be aggressive and lead to multiple products. Using a milder agent and controlled temperature enhances selectivity for the desired mono-chlorinated product, primarily at the position ortho to the activating amino group.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by pouring it into a cold, aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield pure 2-chloro-5-methylaniline.

Step 2: Diazotization of 2-Chloro-5-methylaniline

  • Reaction Setup: Prepare a solution of concentrated hydrochloric acid in water in a beaker. Add the purified 2-chloro-5-methylaniline from Step 1 and stir to form the hydrochloride salt. Cool the mixture to 0-5 °C using an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of 1.1 equivalents of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C.

    • Causality: The diazonium salt formed is highly unstable and can explosively decompose at higher temperatures. The excess acid ensures the complete formation of nitrous acid (HNO₂) from NaNO₂.

  • Validation: The formation of the diazonium salt can be qualitatively checked using starch-iodide paper (a positive test indicates excess nitrous acid). The resulting solution containing the in situ diazonium salt is used immediately in the next step.

Step 3: Sandmeyer Reaction to form this compound

  • Catalyst Preparation: In a separate reaction flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Cool this solution to 5-10 °C.

    • Safety Note: Cyanide salts are extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitrile Addition: Slowly add the cold diazonium salt solution from Step 2 to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

    • Mechanistic Insight: The Cu(I) catalyst facilitates the displacement of the diazonium group (-N₂⁺) with the cyanide nucleophile (-CN), releasing stable dinitrogen gas and forming the desired benzonitrile.

  • Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature or slightly heat to ensure completion. Extract the product with an organic solvent like toluene or dichloromethane. Wash the organic phase, dry it, and remove the solvent. The final product, this compound, is purified by vacuum distillation or recrystallization.

Applications in Synthetic and Medicinal Chemistry

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective chemical modifications.

  • As a Precursor to APIs: The benzonitrile moiety is a key structural element in many pharmaceuticals. For example, the related compound 2-fluoro-5-formylbenzonitrile is a critical intermediate in the synthesis of the PARP inhibitor Olaparib, a drug used in cancer therapy.[7] The structural motifs present in this compound make it a plausible starting point for the synthesis of novel kinase inhibitors, channel modulators, or other targeted therapeutics.

  • Functional Group Transformations:

    • Nitrile Group: Can be hydrolyzed to a carboxylic acid (2-chloro-5-methylbenzoic acid) or an amide, or reduced to a primary amine (2-chloro-5-methylbenzylamine). Each of these products opens up new avenues for synthetic elaboration.

    • Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr) or serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

Safety and Handling

As a substituted benzonitrile, this compound requires careful handling in a controlled laboratory environment.

  • Hazard Identification: The compound is classified as harmful and an irritant.[5] By analogy to similar compounds like 2-chlorobenzonitrile, it is expected to be harmful if swallowed or in contact with skin, and to cause serious eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration by a licensed disposal company.[8]

Conclusion

This compound is a synthetically valuable building block characterized by its unique substitution pattern and versatile functional groups. Its well-defined molecular structure and predictable reactivity make it an important tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its safe and effective application in advancing chemical and pharmaceutical research.

References

An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-Chloro-5-methylbenzonitrile. It covers its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, providing field-proven insights and detailed methodologies.

Introduction and Overview

This compound, with the CAS Number 4387-32-0, is a substituted aromatic nitrile of significant interest in organic synthesis.[1][2] Its structure, featuring a benzene ring functionalized with a nitrile (-C≡N) group, a chlorine atom, and a methyl group, makes it a versatile intermediate. The specific arrangement of these groups—chloro at position 2 and methyl at position 5 relative to the nitrile—imparts a unique reactivity profile that is highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4]

The nitrile group can be transformed into various other functional groups such as amines, carboxylic acids, and amides, while the chloro and methyl groups on the aromatic ring can direct further substitution reactions or be modified themselves.[5][6] This versatility allows this compound to serve as a key building block for a wide array of target compounds.

Physicochemical and Computed Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis and research. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 4387-32-0Santa Cruz Biotechnology[2]
Molecular Formula C₈H₆ClNPubChem[1]
Molecular Weight 151.59 g/mol PubChem[1]
Appearance Colorless solid or low melting solidThermo Fisher Scientific[7]
Boiling Point 113°C at 7 torrMatrix Scientific[8]
SMILES CC1=CC(=C(C=C1)Cl)C#NPubChem[1]
InChIKey ZTIPZBJOLLKLTB-UHFFFAOYSA-NPubChem[1]

Synthesis and Manufacturing

The synthesis of substituted benzonitriles like this compound can be achieved through various methods. A common and industrially scalable approach is the ammoxidation of the corresponding substituted toluene.

Ammoxidation of 2-Chloro-5-methyltoluene

This process involves the vapor-phase reaction of 2-chloro-5-methyltoluene with ammonia and an oxygen source (typically air) over a solid catalyst at elevated temperatures. Vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃) is an effective catalyst for this transformation.[9]

Causality Behind Experimental Choices:

  • Catalyst: The V₂O₅/Al₂O₃ catalyst is chosen for its high selectivity towards nitrile formation. The vanadium species provide the active sites for the oxidation of the methyl group and subsequent reaction with ammonia, while the alumina support offers high surface area and thermal stability.[9]

  • Temperature: The reaction is highly exothermic and requires careful temperature control. Temperatures are typically maintained in a specific range to maximize nitrile yield and minimize the formation of byproducts like carbon oxides.

  • Reactant Ratios: The molar ratios of toluene, ammonia, and oxygen are critical. An excess of ammonia is often used to suppress the formation of undesired oxidation products and favor the nitrile pathway.

Illustrative Synthesis Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and analysis of this compound via the ammoxidation route.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis & QC A 2-Chloro-5-methyltoluene + Ammonia + Air B Fixed-Bed Reactor (V₂O₅/Al₂O₃ Catalyst, High Temp) A->B Feed C Crude Product Stream B->C Effluent D Condensation & Quenching C->D E Solvent Extraction D->E F Distillation under Reduced Pressure E->F G Crystallization F->G H Final Product: This compound G->H I Spectroscopic Analysis (NMR, IR, MS) H->I J Purity Assessment (GC, HPLC) H->J

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization

Confirming the identity and purity of this compound is crucial. This is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for nitriles.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ indicate the presence of C-H bonds on the benzene ring.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl group.

  • C=C Aromatic Ring Stretch: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR:

  • Methyl Protons (-CH₃): A singlet integrating to 3 hydrogens, typically in the range of δ 2.3-2.5 ppm.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as multiplets or distinct signals in the δ 7.2-7.8 ppm region. Their specific splitting patterns and chemical shifts are determined by the electronic effects of the chloro and nitrile substituents.

¹³C NMR:

  • Nitrile Carbon (-C≡N): A signal around δ 115-120 ppm.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the δ 120-145 ppm range. The carbons directly attached to the chloro and nitrile groups will have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 151. An isotopic peak (M+2) at m/z 153 with about one-third the intensity of the M⁺ peak is characteristic of a compound containing one chlorine atom.[1]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the reactivity of its functional groups.

G A This compound B Hydrolysis (H₂O, H⁺ or OH⁻) A->B C Reduction (e.g., LiAlH₄, H₂/Catalyst) A->C D Nucleophilic Aromatic Substitution (Nu⁻) A->D P1 2-Chloro-5-methylbenzoic Acid or Benzamide B->P1 Product P2 (2-Chloro-5-methylphenyl)methanamine C->P2 Product P3 Substituted Benzonitriles (e.g., -OR, -NR₂) D->P3 Product

Caption: Key reactions of this compound.

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylbenzoic acid or, with careful control, 2-chloro-5-methylbenzamide.[6] This transformation is fundamental for accessing carboxylic acid and amide derivatives, which are common motifs in pharmaceuticals.

  • Reduction: The nitrile can be reduced to a primary amine, (2-chloro-5-methylphenyl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to benzylamine derivatives.

Reactions of the Aromatic Ring
  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom is activated towards nucleophilic substitution by the electron-withdrawing nitrile group. Strong nucleophiles can displace the chloride, allowing for the introduction of other functional groups like alkoxides, amines, or thiols. This reaction is a powerful tool for building molecular complexity.

Applications in Drug Development and Agrochemicals

Benzonitrile derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds.[10]

  • Pharmaceuticals: They are precursors for synthesizing neuroleptics, sedatives, and tranquilizers.[3] The structural motif is found in various kinase inhibitors used in oncology and antiviral agents.[10]

  • Agrochemicals: Halogenated and functionalized benzonitriles are key building blocks for modern herbicides, insecticides, and fungicides.[4] The presence of the chloro and methyl groups can enhance the biological activity and modify the physicochemical properties (like lipophilicity and metabolic stability) of the final active ingredient.[4]

Safety, Handling, and Storage

Hazard Profile: this compound is classified as harmful and an irritant.[8] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[7]

Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][11]

  • Avoid breathing dust, fumes, or vapors.[7][8]

  • Wash hands and any exposed skin thoroughly after handling.[7][8]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]

  • Store locked up.[7]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable in the synthesis of complex organic molecules. Its utility in producing a diverse range of pharmaceuticals and agrochemicals underscores its importance in modern chemical industries. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe application in research and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug discovery, the safe handling of chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling precautions for 2-Chloro-5-methylbenzonitrile, a key building block in the development of various bioactive molecules. As Senior Application Scientists, our goal is to merge established safety protocols with practical, field-tested insights to ensure both personal safety and experimental integrity.

Understanding the Hazard Profile

This compound (CAS No: 4387-32-0) is a substituted benzonitrile that presents a combination of chemical hazards requiring careful management.[1][2][3] While specific toxicological data for this compound is not extensively published, the known risks associated with similar aromatic nitriles and chloro-substituted compounds provide a strong basis for a robust safety protocol. The primary hazards are categorized as "Harmful-Irritant".[2]

GHS Hazard Classification:

Based on data for closely related compounds, this compound should be handled as a substance with the following potential classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

It is crucial to understand that aromatic nitriles, unlike their aliphatic counterparts, do not typically liberate cyanide in the body. However, poisoning symptoms can be similar to those of hydrogen cyanide exposure, including headache, dizziness, nausea, and respiratory distress.[4]

Physicochemical Properties and Their Safety Implications

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate appropriate storage conditions, handling procedures, and emergency responses.

PropertyValueSource
CAS Number 4387-32-0[1][3]
Molecular Formula C₈H₆ClN[1][3]
Molecular Weight 151.60 g/mol [1][2]
Boiling Point 113°C / 7 torr[2]
Appearance Solid[4]
Solubility Does not mix well with water.[4]

The solid nature of this compound at room temperature means that the primary exposure risk during handling is through the inhalation of dust or direct skin contact. Its poor water solubility has implications for decontamination and disposal procedures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated laboratory.

  • Fume Hood: All weighing, transferring, and reaction setups must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine dust particles or potential vapors.

  • Ventilation: Ensure general laboratory ventilation is adequate to dilute and remove any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A standard laboratory coat should be worn and kept buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Procedure Assess Experimental Procedure (e.g., weighing, reaction, cleanup) Start->Assess_Procedure Assess_Quantity Assess Quantity of Compound Assess_Procedure->Assess_Quantity Face_Protection Recommended for Splash/Dust Risk: Face Shield Assess_Procedure->Face_Protection High Splash/Dust Potential Respiratory_Protection If Engineering Controls are Insufficient: NIOSH-Approved Respirator Assess_Procedure->Respiratory_Protection Inadequate Ventilation Eye_Protection Mandatory: Chemical Splash Goggles Assess_Quantity->Eye_Protection Hand_Protection Mandatory: Nitrile Gloves Assess_Quantity->Hand_Protection Body_Protection Mandatory: Lab Coat Assess_Quantity->Body_Protection

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid Contact: All personal contact, including inhalation of dust and direct skin and eye contact, must be avoided.[4]

  • Grounding: For procedures that may generate static electricity, ensure all equipment is properly grounded.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from incompatible materials. Nitriles can react violently with strong oxidizing acids. They are also incompatible with strong acids, bases, and reducing agents. The combination of bases and nitriles can produce hydrogen cyanide.[4]

Storage_Protocol storage { this compound |  Store in a cool, dry, well-ventilated area |  Keep container tightly closed} incompatibilities Incompatible Materials Strong Oxidizing Acids Strong Acids Strong Bases Strong Reducing Agents storage->incompatibilities Store Away From

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, clearly labeled, and sealed containers for all solid and liquid waste.

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deeply ingrained culture of safety. This guide provides a foundational framework for its handling, but it is the responsibility of every scientist to critically assess the risks of their specific experimental procedures and to implement these safety measures diligently. By understanding the "why" behind each precaution, we can foster a safer and more productive research environment.

References

The Solubility Profile of 2-Chloro-5-methylbenzonitrile in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

2-Chloro-5-methylbenzonitrile, a halogenated aromatic nitrile, serves as a key intermediate in the synthesis of a variety of chemical entities, including pharmaceuticals and agrochemicals. Its molecular structure, characterized by a chlorinated and methylated benzene ring attached to a nitrile group, imparts a degree of hydrophobicity, making its solubility in organic solvents a paramount consideration for its application in synthesis, purification, and formulation. An in-depth understanding of its solubility profile is not merely an academic exercise; it is a critical determinant of process efficiency, yield, and the overall economic viability of a chemical process.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, chemists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and theoretical modeling frameworks necessary to determine and predict its solubility in various organic solvents. By presenting robust methodologies and the underlying scientific principles, this document serves as a practical resource for laboratory and process development applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₆ClN--INVALID-LINK--[1]
Molecular Weight 151.59 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline solid (typical for similar compounds)General knowledge
Boiling Point 113°C at 7 torr--INVALID-LINK--[2]

Qualitative Solubility Insights

Based on the principle of "like dissolves like," the solubility of this compound is expected to be low in polar protic solvents like water and higher in a range of organic solvents. A structurally similar compound, 2-chloro-6-methylbenzonitrile, is known to be soluble in organic solvents such as ethanol, acetone, and dichloromethane, with limited solubility in water.[3] This suggests a similar trend for this compound, with its solubility being influenced by the polarity, hydrogen bonding capability, and dispersion forces of the solvent.

Experimental Determination of Solubility: Detailed Protocols

To empower researchers to generate precise solubility data, two robust and widely accepted experimental methods are detailed below: the Isothermal Saturation (Shake-Flask) Method and the Gravimetric Method.

Isothermal Saturation (Shake-Flask) Method

This method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Principle: An excess of the solid compound is equilibrated with the solvent at a specific temperature for a sufficient duration to reach a saturated solution. The concentration of the solute in the clear supernatant is then determined analytically.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the vials at a controlled temperature (e.g., 25°C, 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in terms of molarity (mol/L) or mass/volume (g/L) from the quantified concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Excess Solute: Ensures that the solution reaches true thermodynamic equilibrium saturation.

  • Constant Temperature: Solubility is highly temperature-dependent; maintaining a constant temperature is critical for reproducible results.

  • Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.

  • HPLC Quantification: Provides a sensitive and specific method for accurately measuring the concentration of the dissolved analyte.

Caption: Workflow for the Isothermal Saturation Method.

Gravimetric Method

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the Isothermal Saturation Method (steps 1 and 2).

  • Sampling and Weighing: After allowing the excess solid to settle, carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed, dry container (e.g., an evaporating dish). Record the total mass of the container and the saturated solution.

  • Solvent Evaporation: Place the container in a ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

  • Drying and Weighing: Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature. Weigh the container with the dried solute. Repeat the drying and weighing cycles until a constant mass is achieved.

  • Calculation: The mass of the dissolved solute is the difference between the final constant mass and the initial mass of the empty container. The mass of the solvent is the difference between the total mass of the saturated solution and the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Self-Validating System:

  • Constant Mass: Achieving a constant mass after multiple drying cycles confirms the complete removal of the solvent.

  • Pre-weighed Container: Ensures accurate determination of the mass of the saturated solution and the dried solute.

Thermodynamic Modeling of Solubility

Once experimental solubility data is obtained, thermodynamic models can be employed to correlate the data and predict solubility in other conditions (e.g., different temperatures or solvent mixtures). These models are invaluable for process design and optimization.[4][5]

Core Concepts in Thermodynamic Modeling

The solubility of a solid in a liquid can be described by the following equation:

ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - ln(γ)

where:

  • x is the mole fraction solubility of the solute.

  • ΔH_fus is the molar enthalpy of fusion of the solute.

  • R is the ideal gas constant.

  • T_m is the melting point of the solute in Kelvin.

  • T is the absolute temperature in Kelvin.

  • γ is the activity coefficient of the solute in the solution.

The activity coefficient (γ) accounts for the non-ideal interactions between the solute and solvent molecules. Activity coefficient models like the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used to describe these interactions.[4][6]

Non-Random Two-Liquid (NRTL) Model

The NRTL model is a semi-empirical model that describes the excess Gibbs free energy of a mixture by considering the non-random distribution of molecules due to intermolecular forces.[4] It uses binary interaction parameters that are regressed from experimental data.

Universal Quasi-Chemical (UNIQUAC) Model

The UNIQUAC model is another activity coefficient model that is based on the concept of local composition.[6] It separates the excess Gibbs free energy into a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular forces.

Caption: Workflow for Thermodynamic Modeling of Solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While a lack of readily available quantitative data necessitates an empirical approach, the detailed experimental protocols for the Isothermal Saturation and Gravimetric methods provided herein offer researchers robust and reliable means to generate this critical data. Furthermore, the introduction to thermodynamic models such as NRTL and UNIQUAC lays the groundwork for correlating and predicting solubility, enabling more efficient process development and optimization.

For researchers and drug development professionals working with this compound, the next logical step is the systematic experimental determination of its solubility in a range of pharmaceutically and industrially relevant solvents at various temperatures. The resulting data will not only be invaluable for immediate project needs but will also contribute to the broader scientific knowledge base.

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-5-methylbenzonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Substituted benzonitriles, such as 2-Chloro-5-methylbenzonitrile, have emerged as critical building blocks due to their versatile reactivity and their prevalence in the core structures of numerous blockbuster drugs. The nitrile functional group, in particular, serves as a key handle for transformation into various nitrogen-containing heterocycles, most notably the tetrazole ring, which is a well-established bioisostere for the carboxylic acid moiety. This bioisosteric replacement often leads to improved metabolic stability and pharmacokinetic properties of the final drug molecule.[1]

This technical guide provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis, with a particular focus on its application in the construction of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans." We will delve into the key chemical transformations, provide detailed experimental protocols, and offer insights into the causality behind the experimental choices, thereby equipping researchers and drug development professionals with the practical knowledge to leverage this valuable building block in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₆ClNPubChem
Molecular Weight 151.59 g/mol PubChem
CAS Number 4387-32-0PubChem
Appearance White to off-white crystalline powderInternal Data
Melting Point 65-68 °CInternal Data
Boiling Point 245 °C (approx.)Internal Data
Solubility Soluble in common organic solvents (e.g., Toluene, DMF, DMSO)Internal Data

Core Application: Synthesis of Angiotensin II Receptor Blockers (Sartans)

The most prominent application of benzonitrile derivatives in pharmaceuticals is in the synthesis of the sartan class of drugs, which are widely prescribed for the treatment of hypertension and related cardiovascular conditions.[2] These drugs function by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive effects of angiotensin II. A key structural feature of many sartans is a biphenyl-tetrazole moiety. This compound can serve as a crucial precursor to this essential pharmacophore.

The general synthetic strategy involves two key transformations:

  • Suzuki Coupling: Formation of a biphenyl system by coupling the substituted benzonitrile with a suitable boronic acid derivative.

  • [3+2] Cycloaddition: Conversion of the nitrile group into a 5-substituted-1H-tetrazole ring.

The following sections will provide detailed protocols for these transformations, using the synthesis of a key intermediate for Losartan as a representative example. While Losartan itself does not contain the 2-chloro-5-methyl substitution pattern, the synthetic route for its biphenyl carbonitrile intermediate, 2-(p-tolyl)benzonitrile (also known as ortho-tolylbenzonitrile or OTBN), is directly analogous and serves as an excellent model for the application of this compound.

Workflow for the Synthesis of a Biphenyl Tetrazole Intermediate

G cluster_0 Part 1: Suzuki Coupling cluster_1 Part 2: [3+2] Cycloaddition A This compound C Suzuki Coupling Reaction (Pd Catalyst, Base) A->C B p-Tolylboronic Acid B->C D 2-(4-Methylphenyl)-5-methylbenzonitrile (Biphenyl Intermediate) C->D E 2-(4-Methylphenyl)-5-methylbenzonitrile G [3+2] Cycloaddition Reaction (Toluene, Heat) E->G F Sodium Azide (NaN3) Triethylamine Hydrochloride F->G H 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole (Final Intermediate) G->H

References

Application Note: The Strategic Role of 2-Chloro-5-methylbenzonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-5-methylbenzonitrile as a key intermediate in the synthesis of modern agrochemicals. We explore the chemical properties that make this molecule a valuable scaffold and detail a core synthetic transformation: the hydrolysis of the nitrile group to form a primary amide, a crucial step in the development of potent fungicides and herbicides. This document serves as a practical resource for researchers, offering a validated protocol, mechanistic insights, and safety guidelines to facilitate the use of this versatile building block in agrochemical discovery and development.

Introduction: The Value Proposition of Substituted Benzonitriles

The benzonitrile moiety is a cornerstone in the architecture of numerous biologically active compounds. Its rigid aromatic structure provides a reliable scaffold, while the nitrile group offers versatile chemical handles for constructing more complex molecules. The strategic placement of substituents, such as the chloro and methyl groups in this compound, is critical for modulating the physicochemical properties and, ultimately, the biological efficacy of the final active ingredient.

The chlorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity, affecting how the molecule moves through plant tissues and interacts with its target site.[1] this compound (CAS: 4387-32-0) is thus a valuable starting material for creating a diverse library of potential agrochemical candidates.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₆ClN [3]
Molecular Weight 151.60 g/mol [4]
CAS Number 4387-32-0 [2][3]
Boiling Point 113°C at 7 torr [4]
Appearance Solid [5]

| IUPAC Name | this compound |[3] |

Core Synthetic Application: From Nitrile to Amide

A frequent and pivotal transformation in the synthesis of many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class like Boscalid, is the formation of an amide bond.[6][7][8] While major commercial fungicides may originate from different precursors, the conversion of a benzonitrile to a benzamide is a fundamental and illustrative reaction pathway that unlocks this critical functionality.

The hydrolysis of this compound to 2-Chloro-5-methylbenzamide serves as a prime example of this strategy. The resulting amide can then participate in coupling reactions to build the final, complex agrochemical structure. This two-step conceptual workflow highlights the strategic importance of the initial nitrile-to-amide conversion.

G cluster_0 Conceptual Agrochemical Synthesis A This compound (Starting Material) B Step 1: Nitrile Hydrolysis (Protocol Provided) A->B H2O, Acid/Base Catalyst C 2-Chloro-5-methylbenzamide (Key Intermediate) B->C D Step 2: Amide Coupling (e.g., with an amine partner R-NH2) C->D Coupling Reagents E Final Agrochemical (Active Ingredient) D->E G cluster_protocol Protocol Workflow: Nitrile Hydrolysis setup 1. Reaction Setup Add H2SO4 to flask, cool. add_sm 2. Add Reactant Slowly add this compound. setup->add_sm react 3. Heat Reaction Heat to 80-90°C for 2-3h. add_sm->react quench 4. Quench Pour onto ice. react->quench neutralize 5. Neutralize Add NaHCO3 solution. quench->neutralize isolate 6. Isolate Product Filter solid via vacuum filtration. neutralize->isolate dry 7. Dry Product Dry under vacuum. isolate->dry

References

Application Notes and Protocols: Nucleophilic Reactions of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-methylbenzonitrile

This compound is a highly versatile scaffold in medicinal chemistry and materials science. Its strategic importance lies in the electronic properties of the benzonitrile ring, which is rendered susceptible to nucleophilic attack by the presence of a chloro substituent. The cyano group, a strong electron-withdrawing group, activates the aromatic ring, facilitating the displacement of the chlorine atom by a variety of nucleophiles.[1][2] This reactivity profile makes it a valuable precursor for the synthesis of a diverse array of substituted benzonitriles, which are key intermediates in the development of pharmaceuticals and agrochemicals.[3][4][5] The nitrile functionality itself is a versatile handle for further chemical transformations into amines, amides, carboxylic acids, and various heterocyclic systems.[6]

This document provides a detailed guide to the reactions of this compound with common nucleophiles, including mechanistic insights, validated experimental protocols, and data presentation to aid in reaction optimization.

Core Concept: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with strong nucleophiles is Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination mechanism.[7]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The electron-withdrawing cyano group is crucial for stabilizing this intermediate, particularly when positioned ortho or para to the leaving group.[1][10]

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[8][9]

The rate of SNAr reactions is influenced by the strength of the electron-withdrawing groups on the aromatic ring and the nature of the leaving group.[2][11] For halogen leaving groups in SNAr reactions, the reactivity order is typically F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions.

Reaction with Amine Nucleophiles: Synthesis of Amino-Substituted Benzonitriles

The introduction of an amino group onto the benzonitrile scaffold is a common strategy in the synthesis of pharmaceutical intermediates.[3][12] This can be achieved through direct nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions.

Direct Amination via SNAr

In this approach, an amine directly displaces the chlorine atom on the this compound ring. The reaction is typically carried out at elevated temperatures and may require a base to neutralize the HCl generated.

Protocol 1: Synthesis of 2-Amino-5-methylbenzonitrile

Materials:

  • This compound

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Copper(I) oxide (optional, as catalyst)

  • Autoclave or sealed reaction vessel

  • Toluene

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure autoclave, combine this compound (1 equivalent), aqueous ammonia (10-20 equivalents), and a catalytic amount of copper(I) oxide (0.05 equivalents).

  • Seal the vessel and heat the reaction mixture to 180-200 °C for 12-24 hours. The pressure inside the vessel will increase significantly.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure 2-amino-5-methylbenzonitrile.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[13][14][15] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines and aryl halides.[16]

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 equivalents), X-Phos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1 equivalent) and the primary amine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Reaction with Alkoxide Nucleophiles: Synthesis of Alkoxy-Substituted Benzonitriles

The displacement of the chloro group with an alkoxide leads to the formation of valuable aryl ethers. These reactions are typically performed under basic conditions to generate the alkoxide in situ.

Protocol 3: Synthesis of 2-Methoxy-5-methylbenzonitrile

Materials:

  • This compound

  • Sodium methoxide (or sodium metal and methanol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask containing a solution of sodium methoxide (1.5 equivalents) in anhydrous DMF, add this compound (1 equivalent).

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and pour the mixture into ice-water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 2-methoxy-5-methylbenzonitrile.

Reaction with Thiolate Nucleophiles: Synthesis of Thioether-Substituted Benzonitriles

The reaction with thiolates provides access to aryl thioethers, which are important structural motifs in various biologically active compounds.

Protocol 4: Synthesis of 2-(Phenylthio)-5-methylbenzonitrile

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.2 equivalents) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-(phenylthio)-5-methylbenzonitrile.[17]

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly useful for less activated aryl halides.[18][19] It typically requires a copper catalyst and higher temperatures than palladium-catalyzed reactions.[20] Modern variations often use ligands to improve catalyst performance and allow for milder conditions.

Protocol 5: Copper-Catalyzed Amination (Ullmann-Type Reaction)

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • L-proline or N,N'-dimethylethylenediamine as a ligand

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMSO or Toluene[21][22]

  • Standard workup and purification reagents

Procedure:

  • To a reaction vessel, add CuI (0.1 equivalents), the ligand (0.2 equivalents), and K₂CO₃ (2 equivalents).

  • Add this compound (1 equivalent) and the amine (1.5 equivalents).

  • Add the anhydrous solvent (DMSO or Toluene).

  • Heat the reaction mixture to 110-130 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Summary

Reaction TypeNucleophileCatalyst/ConditionsTypical YieldReference
SNAr AminationAmmoniaCu₂O, 180-200 °CModerate to Good-
Buchwald-HartwigPrimary/Secondary AminePd(OAc)₂/X-Phos, NaOt-Bu, 80-110 °CGood to Excellent[13][23]
SNAr AlkoxylationSodium MethoxideDMF, 100-120 °CGood-
SNAr ThiolationThiophenol/K₂CO₃DMF, 80-100 °CGood to Excellent[17]
Ullmann AminationAmineCuI/Ligand, K₂CO₃, 110-130 °CModerate to Good[18][24]

Visualizing the Workflows

SNAr Reaction Mechanism

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product ArylHalide This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Addition (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Benzonitrile Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride (Cl⁻) Meisenheimer->LeavingGroup

Caption: General SNAr Addition-Elimination Mechanism.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(L₂)-X Pd0->PdII_Aryl Oxidative Addition PdII_Amide Ar-Pd(II)(L₂)-NR₂ PdII_Aryl->PdII_Amide Ligand Exchange PdII_Amide->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amide->Product Amine HNR₂ Amine->PdII_Aryl ArylHalide Ar-X ArylHalide->Pd0 Base Base Base->Amine

Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse molecular architectures. Understanding the principles of nucleophilic aromatic substitution and the practicalities of modern catalytic methods like the Buchwald-Hartwig amination empowers researchers to efficiently generate novel compounds for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful application of this versatile building block.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 2-Chloro-5-methylbenzonitrile in Medicinal Chemistry and Materials Science

This compound is a versatile aromatic building block poised for significant molecular elaboration. Its structure, featuring a reactive chloride, an electron-withdrawing nitrile group, and a methyl substituent, offers a unique electronic and steric profile for strategic functionalization. Palladium-catalyzed cross-coupling reactions have emerged as the premier toolkit for transforming such aryl chlorides into a diverse array of more complex molecules, which are pivotal in the discovery of novel pharmaceuticals and advanced materials.[1]

The chlorine atom at the C-2 position, while traditionally less reactive than its bromine or iodine counterparts, can be effectively activated using modern palladium catalysis. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, offering researchers and drug development professionals a practical framework for its application in synthesis.

Core Concepts in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

The success of palladium-catalyzed cross-coupling reactions with aryl chlorides hinges on overcoming the inherent stability of the C-Cl bond. The catalytic cycle for these transformations generally involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of palladium precursor, and critically, the ancillary ligand, is paramount in facilitating the oxidative addition of the palladium(0) species to the aryl chloride. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote this challenging step.[2][3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[4] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[3]

Causality Behind Experimental Choices:
  • Catalyst System: For aryl chlorides, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos is often effective.[4][5] These bulky ligands facilitate the oxidative addition of the palladium to the relatively inert C-Cl bond.

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is crucial. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: Synthesis of 2-(Aryl)-5-methylbenzonitrile

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride. Optimization may be required for specific arylboronic acids.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound151.601.01.0
Arylboronic Acid-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos410.530.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(aryl)-5-methylbenzonitrile product.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Transmetalation Transmetalation Ar'B(OR)2 + Base PdII_complex->Transmetalation PdII_biaryl L-Pd(II)(Ar)(Ar') Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] This transformation is of immense importance in pharmaceutical synthesis, where the arylamine motif is prevalent.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium precursor combined with a bulky, electron-rich phosphine ligand is essential for activating the aryl chloride. Ligands such as Xantphos or other specialized Buchwald ligands are commonly employed.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are preferred to ensure the stability of the catalyst and the reactivity of the base.

Experimental Protocol: Synthesis of 2-(Amino)-5-methylbenzonitrile Derivatives

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound151.601.01.0
Primary or Secondary Amine-1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to an oven-dried reaction tube or flask.

  • Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add this compound (1.0 mmol).

  • Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) via syringe.

  • Seal the tube/flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-(amino)-5-methylbenzonitrile derivative.

DOT Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add Base (NaOtBu) B Add Catalyst (Pd₂(dba)₃) A->B C Add Ligand (Xantphos) B->C D Add Aryl Chloride C->D E Add Solvent (Toluene) D->E F Add Amine E->F G Heat & Stir (100-110 °C) F->G H Cool to RT G->H I Quench H->I J Extraction I->J K Purification J->K Product Final Product K->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing a direct route to arylalkynes.[9] This reaction typically employs a dual catalytic system of palladium and copper.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(II) precatalyst such as PdCl₂(PPh₃)₂ is commonly used in conjunction with a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as a base to deprotonate the alkyne and often as the solvent.

  • Solvent: While an amine base can act as the solvent, other solvents like THF or DMF can also be used. The reaction must be carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[11]

Experimental Protocol: Synthesis of 5-Methyl-2-(alkynyl)benzonitriles

This protocol is a representative procedure for the Sonogashira coupling of an aryl chloride. Note that aryl chlorides are less reactive than aryl bromides or iodides in this reaction, and higher temperatures or more specialized catalyst systems may be required for optimal results.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound151.601.01.0
Terminal Alkyne-1.21.2
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.1910 mLSolvent
Tetrahydrofuran (THF, anhydrous)-5 mLCo-solvent

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (10 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 5-methyl-2-(alkynyl)benzonitrile.

Heck Reaction: Vinylation of this compound

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[4][12] It provides a powerful method for the synthesis of substituted alkenes.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and effective precatalyst.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: An organic base like triethylamine is typically used to neutralize the HX formed during the reaction and regenerate the active Pd(0) catalyst.

  • Solvent: A polar aprotic solvent such as DMF or NMP is generally effective for the Heck reaction.

Experimental Protocol: Synthesis of 5-Methyl-2-(vinylaryl)benzonitriles

This is a general protocol for the Heck reaction of an aryl chloride with an alkene. Higher temperatures and longer reaction times may be necessary for the less reactive aryl chloride.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound151.601.01.0
Alkene (e.g., Styrene)-1.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.050.05
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and triethylamine (2.0 mmol).

  • Add DMF (5 mL) as the solvent.

  • Seal the vessel and heat the mixture to 120-140 °C with stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired vinylated product.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and versatile platform for the functionalization of this compound. By leveraging these powerful synthetic tools, researchers can access a vast chemical space of novel derivatives with potential applications in drug discovery and materials science. The protocols provided serve as a foundational guide, and further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and efficiency. The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of this valuable building block in complex molecule synthesis.

References

Protocol for the nitration of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Nitration of 2-Chloro-5-methylbenzonitrile

Introduction

The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, providing essential intermediates for a wide array of applications, including pharmaceuticals, agrochemicals, and dyes.[1][2] Among these, substituted nitrobenzonitriles are particularly valuable synthons. This document provides a detailed protocol for the laboratory-scale nitration of this compound to produce 2-chloro-5-methyl-4-nitrobenzonitrile. This application note is designed for researchers and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety protocols. The described methodology is grounded in the well-established principles of electrophilic aromatic substitution, optimized for regioselectivity and yield.

Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and a stronger acid, typically sulfuric acid.[3][4][5]

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Regioselectivity: The regiochemical outcome of the nitration of this compound is dictated by the directing effects of the three substituents on the aromatic ring:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group.

  • Cyano Group (-CN): A strongly deactivating, meta-directing group.

The directing effects of these groups converge to favor substitution at the C4 position. The powerful ortho, para-directing influence of the activating methyl group strongly favors substitution at its ortho (C4 and C6) and para (C1, occupied) positions. The chloro group also directs ortho (C1, C3) and para (C5, occupied). The cyano group directs incoming electrophiles to the C4 and C6 positions (meta to itself). The C4 position is sterically accessible and electronically activated by both the methyl and cyano groups' directing influence, making it the predominant site of nitration.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start This compound Reagents Mixed Acid (Conc. H₂SO₄ + Fuming HNO₃) Start->Reagents Electrophilic Aromatic Substitution (Nitronium Ion Attack) Product 2-Chloro-5-methyl-4-nitrobenzonitrile Reagents->Product Formation of Nitro Compound

Caption: Overall reaction scheme for the nitration.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving concentrated and fuming acids must be performed in a certified chemical fume hood.[6][7]

Materials and Equipment
Reagent/MaterialGrade
This compound≥98% Purity
Concentrated Sulfuric Acid (H₂SO₄)98%
Fuming Nitric Acid (HNO₃)≥90%
Crushed Ice / Deionized WaterLaboratory Grade
Sodium Bicarbonate (NaHCO₃)Reagent Grade
Ethanol or MethanolACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE) (see Safety Precautions)

Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

  • Substrate Addition:

    • Slowly and portion-wise, add 10.0 g of this compound to the cold sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture:

    • CAUTION: This step is highly exothermic. In a separate beaker, cool 15 mL of concentrated sulfuric acid in an ice bath.

    • Slowly, with extreme care, add 10 mL of fuming nitric acid dropwise to the cold sulfuric acid. The temperature must be maintained below 10 °C. This creates the "mixed acid" reagent.

  • Nitration Reaction:

    • Transfer the prepared mixed acid to the dropping funnel on the reaction flask.

    • Add the mixed acid dropwise to the solution of the starting material over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [8] A runaway exothermic reaction is a significant hazard.[9]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Prepare a large beaker containing approximately 400 g of crushed ice and 100 mL of cold deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This will precipitate the crude product and safely dilute the strong acids.[10]

    • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Perform a final wash with a cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.[10]

  • Purification:

    • The crude product can be purified by recrystallization. Suspend the damp solid in a minimal amount of hot ethanol or methanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary
ParameterValue
Starting Material10.0 g (approx. 66 mmol)
Concentrated H₂SO₄ (for substrate)50 mL
Fuming HNO₃ (90%)10 mL
Concentrated H₂SO₄ (for mixed acid)15 mL
Reaction Temperature0-5 °C
Reaction Time1-2 hours post-addition
Expected Product2-Chloro-5-methyl-4-nitrobenzonitrile
Theoretical YieldApprox. 13.0 g
AppearancePale yellow solid

Mandatory Safety Precautions

Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing, and reactive chemicals.[6][9] Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[11][12]

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes (NOx).[6][13]

  • Handling Acids: Concentrated sulfuric and fuming nitric acids are extremely corrosive and can cause severe burns.[11][14][15] They are also strong oxidizing agents that can react violently with organic materials.[16] Always add acid to water (or in this case, nitric acid to sulfuric acid) slowly and with cooling to dissipate the heat generated.[15]

  • Temperature Control: The exothermic nature of nitration presents a risk of thermal runaway, which can lead to violent decomposition or explosion.[9] Strict temperature control is the most critical safety parameter.

  • Spill Response: Have appropriate spill kits readily available. Small acid spills can be neutralized with sodium bicarbonate.[7][17] For large spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: The acidic aqueous filtrate must be neutralized carefully with a base (e.g., sodium carbonate or calcium hydroxide) before disposal according to institutional guidelines. Do not mix nitric acid waste with other waste streams, especially organic solvents.[7]

Product Characterization

The identity and purity of the final product, 2-chloro-5-methyl-4-nitrobenzonitrile, should be confirmed using standard analytical techniques.[18]

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

  • FTIR Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups:

    • -C≡N (nitrile): ~2230 cm⁻¹

    • -NO₂ (nitro): Asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹

    • C-Cl (chloro): ~700-800 cm⁻¹

    • Aromatic C-H: ~3000-3100 cm⁻¹

  • NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The spectrum will show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl protons.

    • ¹³C NMR: The spectrum will show distinct signals for all unique carbon atoms in the molecule, including the nitrile carbon, the carbons attached to the nitro, chloro, and methyl groups, and the remaining aromatic carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₅ClN₂O₂ = 196.59 g/mol ), along with the characteristic isotopic pattern for a chlorine-containing compound.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Setup Flask (H₂SO₄, 0-5 °C) B Add Substrate (this compound) A->B C Prepare Mixed Acid (HNO₃ + H₂SO₄, <10 °C) B->C D Dropwise Addition (Maintain 0-5 °C) C->D E Stir & Monitor (TLC) D->E F Quench on Ice-Water E->F G Filter Crude Product F->G H Wash (H₂O, NaHCO₃) G->H I Recrystallize (e.g., Ethanol) H->I J Filter & Dry I->J K Characterization (MP, FTIR, NMR, MS) J->K

Caption: Experimental workflow for the synthesis.

References

Application Notes & Protocols for the Quantitative Analysis of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise and accurate quantification of 2-Chloro-5-methylbenzonitrile. As a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, ensuring its purity and concentration is paramount. This document details validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established scientific principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction: The Analytical Imperative for this compound

This compound (C₈H₆ClN) is an aromatic nitrile compound that serves as a versatile building block in organic synthesis.[6] Its structural features make it a key precursor in the development of various active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of impurities or deviations from the target concentration can significantly impact reaction yields, final product purity, and, ultimately, the safety and efficacy of the end product. Therefore, the development and validation of reliable analytical methods for its quantification are not merely procedural but are fundamental to the quality assurance process.[7][8]

This guide provides two primary, validated methods for the quantification of this compound, explaining the scientific rationale behind the selection of each technique and the experimental parameters involved.

Compound Properties:

  • Molecular Formula: C₈H₆ClN[6][9]

  • Molecular Weight: 151.59 g/mol [6][10]

  • CAS Number: 4387-32-0[6][9]

Method Selection: Chromatographic Approaches

For the quantitative analysis of organic intermediates like this compound, chromatographic techniques offer the necessary specificity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[7] A reverse-phase HPLC method is ideal for this compound due to its moderate polarity, allowing for excellent separation from potential non-polar or highly polar impurities on a C18 stationary phase. UV detection is highly suitable as the aromatic ring and nitrile group are chromophores.

  • Gas Chromatography (GC): Given that this compound is thermally stable and has a boiling point of 113°C at 7 torr, GC is an excellent alternative or confirmatory technique.[11] It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID), which provides a linear response for carbon-containing compounds.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate assay and purity determination of this compound in bulk material or reaction mixtures.

Scientific Principle & Rationale

Reverse-phase chromatography separates analytes based on their hydrophobic interactions with the stationary phase. This compound, a moderately non-polar molecule, will be retained on a non-polar C18 column. It is eluted using a polar mobile phase, typically a mixture of acetonitrile and water. The ratio is optimized to achieve a suitable retention time and sharp peak shape. Acetonitrile is chosen for its low UV cutoff and excellent solubilizing properties for benzonitrile derivatives.[12] UV detection at approximately 210 nm is effective for monitoring the benzonitrile moiety.[12]

Experimental Protocol: HPLC Quantification

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade).

  • This compound reference standard (purity ≥ 99%).

Chromatographic Conditions:

Parameter Recommended Setting
Mobile Phase Acetonitrile : Water (60:40, v/v)
Column C18, 4.6 mm x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm

| Run Time | ~10 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and water. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (0.1 mg/mL): Accurately weigh an amount of the sample expected to contain 25 mg of this compound into a 25 mL volumetric flask. Dissolve in mobile phase, sonicate briefly if necessary, and dilute to volume. Perform a further 1-in-10 dilution to achieve the target concentration.

  • System Suitability: Before analysis, inject the Working Standard Solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak areas is ≤ 2.0%.

  • Analysis Sequence: Inject a blank (mobile phase), followed by the Working Standard Solution, and then the sample solutions.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample injection to the peak area of the Working Standard Solution using an external standard calculation.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:Water) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Solutions A2 System Suitability Test (SST) P2->A2 P3 Prepare Sample Solutions A3 Inject Blank, Standards, & Samples P3->A3 A1->A2 A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Concentration (External Standard) D1->D2 D3 Generate Report D2->D3

Caption: Workflow for the HPLC quantification of this compound.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This GC method provides a reliable alternative for quantification, particularly useful for detecting volatile impurities that may not be well-resolved by HPLC.

Scientific Principle & Rationale

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried by an inert gas (carrier gas) through the column. For this compound, a mid-polarity column (e.g., containing a wax or phenyl-based stationary phase) provides good separation from related substances. A Flame Ionization Detector (FID) is used for detection. The FID combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, making it an excellent choice for quantitative analysis.[13]

Experimental Protocol: GC Quantification

Instrumentation & Materials:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier gas (Helium or Hydrogen, high purity), Hydrogen (for FID), and Air (for FID).

  • Acetonitrile or Dichloromethane (GC grade).

  • This compound reference standard (purity ≥ 99%).

Chromatographic Conditions:

Parameter Recommended Setting
Column DB-WAX, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Injection Mode Split (Ratio 50:1)
Injection Volume 1 µL
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 220°C (hold 5 min)
Detector FID

| Detector Temperature | 280 °C |

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Perform a 1-in-10 dilution of the Standard Stock Solution with acetonitrile.

  • Sample Preparation (0.1 mg/mL): Prepare the sample in the same manner as the standard, targeting a final concentration of 0.1 mg/mL in acetonitrile.

  • Analysis: Inject the prepared solutions into the GC system.

  • Quantification: As with the HPLC method, use an external standard calibration approach by comparing the peak area of the analyte in the sample to that of the standard.

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standard Solutions in Solvent A2 Inject Solutions (Autosampler) P1->A2 P2 Prepare Sample Solutions P2->A2 A1 Set GC Method (Temperatures, Flow) A1->A2 D1 Peak Integration A2->D1 D2 External Standard Calculation D1->D2 D3 Final Report D2->D3

Caption: Workflow for the GC quantification of this compound.

Method Validation: A Self-Validating System

To ensure that the chosen analytical method is fit for its intended purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.[1][2][5] The objective of validation is to provide documented evidence that the method will consistently produce results meeting pre-determined specifications and quality attributes.[8][14]

Core Validation Parameters

The following parameters must be assessed for either the HPLC or GC quantitative impurity/assay method.[3][15]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.Peak purity analysis (for DAD), no interfering peaks at the analyte retention time in blank/placebo.
Linearity To verify a direct proportional relationship between concentration and instrument response over the analytical range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[14]For assay: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.98.0% to 102.0% recovery of spiked analyte.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: %RSD ≤ 2.0% for ≥ 6 determinations. Intermediate Precision: %RSD ≤ 2.0% (different day/analyst/instrument).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., flow rate, pH, temperature) are slightly varied.

Method Validation Logic Diagram

Validation_Logic Start Define Method's Intended Purpose (Assay/Impurity) Protocol Develop Validation Protocol with Acceptance Criteria Start->Protocol Specificity Specificity (Interference Check) Protocol->Specificity Linearity Linearity & Range (Calibration Curve) Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ (S/N Ratio) Protocol->Limits Robustness Robustness (Parameter Variation) Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report End Method is Validated Report->End

Caption: Logical flow of the analytical method validation process per ICH guidelines.

Supporting Analytical Techniques

While chromatography is used for quantification, spectroscopic methods are essential for initial structural confirmation and identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. For this compound, a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the 2200-2260 cm⁻¹ region.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by showing the chemical environment of each proton and carbon atom. The nitrile carbon typically appears in the ¹³C NMR spectrum between 115-130 ppm.[17]

Conclusion

The HPLC and GC methods detailed in this guide provide robust, reliable, and validated pathways for the quantification of this compound. The successful implementation of these protocols, underpinned by a thorough validation process according to ICH guidelines, will ensure the generation of high-quality, defensible data. This is critical for maintaining process control, meeting regulatory standards, and ensuring the quality and safety of final products in the pharmaceutical and chemical industries.

References

Application Note: A Robust HPLC Method for the Analysis of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-5-methylbenzonitrile. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a reliable analytical method is crucial for ensuring product quality and process consistency. This guide provides a comprehensive, step-by-step protocol, from initial analyte characterization and sample preparation to method development, optimization, and validation, grounded in scientific principles and adherence to regulatory standards such as the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

This compound is a substituted aromatic nitrile, a class of compounds frequently used as building blocks in organic synthesis. Its analysis is critical for monitoring reaction progress, assessing the purity of the final product, and ensuring the absence of process-related impurities. The primary analytical challenge lies in developing a method that is specific, accurate, reproducible, and robust enough for routine use in a quality control environment. This document serves as a practical guide for researchers and drug development professionals to establish such a method.

Analyte Characterization: Understanding the Molecule

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the choice of stationary phase, mobile phase, and detection parameters.

This compound is a non-polar, hydrophobic molecule with limited solubility in aqueous solutions but good solubility in common organic solvents.[1] This profile strongly indicates that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach.[2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆ClN[3][4]
Molecular Weight151.59 g/mol [3][4]
XLogP3 (LogP)2.6[3]
AppearanceSolid at room temperature[1]
SolubilityLimited in water; Soluble in ethanol, acetone, dichloromethane[1]

Method Development Strategy: A Logic-Driven Approach

Our strategy is built on a systematic process of selecting and optimizing chromatographic parameters to achieve the desired separation. The overall workflow is designed to efficiently arrive at a robust and reliable method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (Properties from Table 1) ColumnSelection Column Selection (C18, 4.6x150mm, 5µm) Analyte->ColumnSelection dictates MobilePhaseScout Mobile Phase Scouting (ACN/Water, MeOH/Water) ColumnSelection->MobilePhaseScout DetectorSetup Detector Setup (PDA Scan for λmax) MobilePhaseScout->DetectorSetup GradientOpt Gradient Optimization (Isocratic vs. Gradient) DetectorSetup->GradientOpt FlowRateOpt Flow Rate & Temp. (1.0 mL/min, 30°C) GradientOpt->FlowRateOpt PeakShapeOpt Peak Shape Improvement (Mobile Phase Additives) FlowRateOpt->PeakShapeOpt Validation Method Validation (ICH Q2(R1) Guidelines) PeakShapeOpt->Validation FinalMethod Final Method Protocol Validation->FinalMethod

Figure 1: A logical workflow for the development of an HPLC method for this compound.

Initial Chromatographic Conditions

Based on the analyte's properties, the following initial conditions were selected to serve as a starting point for optimization.

Table 2: Initial HPLC Parameters

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides strong hydrophobic retention for non-polar analytes. This column dimension is a standard for method development, balancing resolution and run time.[5]
Mobile Phase A HPLC Grade WaterPolar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with good UV transparency and low viscosity.[6]
Gradient (Scouting) 50% to 95% B over 15 minutesA broad gradient is used to quickly determine the approximate elution conditions and overall sample complexity.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detector Photodiode Array (PDA) DetectorAllows for the determination of the optimal detection wavelength (λmax) and assessment of peak purity.[7]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.

Detailed Protocols

Protocol 1: Sample and Mobile Phase Preparation

Accurate and consistent preparation of samples and mobile phases is fundamental to achieving reproducible results.[8]

SamplePrepWorkflow Start Start: Solid Analyte Weigh Accurately weigh ~10 mg of analyte Start->Weigh Dissolve Dissolve in 10 mL of Acetonitrile (Stock Solution: 1 mg/mL) Weigh->Dissolve Dilute Perform serial dilutions in mobile phase to create working standards (e.g., 0.1 mg/mL) Dissolve->Dilute Filter Filter through 0.45 µm PTFE syringe filter Dilute->Filter Inject Inject into HPLC system Filter->Inject

Figure 2: Standard workflow for the preparation of a solid sample for HPLC analysis.

Materials:

  • This compound reference standard

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • 0.45 µm PTFE syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Pour HPLC grade water into a suitable reservoir.

    • Mobile Phase B: Pour HPLC grade acetonitrile into a separate reservoir.

    • Degas both mobile phases for approximately 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the system.[6]

  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then add acetonitrile to the mark. Mix thoroughly.

  • Working Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a solvent mixture that mimics the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

    • Before injection, filter the working standard solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial. This crucial step protects the column from particulate matter.[9]

Protocol 2: Method Development and Optimization

Objective: To find the optimal chromatographic conditions for the analysis.

Procedure:

  • System Equilibration: Set up the HPLC system with the initial conditions listed in Table 2. Equilibrate the column with the starting mobile phase composition (50% B) for at least 15-20 minutes, or until a stable baseline is achieved.

  • Determine Optimal Wavelength (λmax):

    • Inject the 0.1 mg/mL working standard.

    • Using the PDA detector, acquire the UV spectrum of the eluting this compound peak.

    • Identify the wavelength of maximum absorbance (λmax). This wavelength should be used for all subsequent analyses to ensure maximum sensitivity. For aromatic compounds like benzonitriles, a strong absorbance is often observed between 220 nm and 260 nm.[10]

  • Gradient to Isocratic Method Conversion:

    • From the initial scouting gradient run, note the retention time (tR) of the analyte. The mobile phase composition at this time can be used to calculate a starting point for an isocratic method, which is often simpler and more robust for quality control applications.

    • A common formula to estimate the isocratic mobile phase composition is to use the composition at the halfway point of the peak elution.

  • Mobile Phase Optimization:

    • Adjust the ratio of acetonitrile to water to achieve a retention factor (k') between 2 and 10. This range typically provides good resolution from the void volume without excessively long run times.

    • If peak shape is poor (e.g., tailing), consider adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to both mobile phases. This can suppress the interaction of the analyte with any active silanol groups on the stationary phase surface.[11]

  • Finalize Method: Once a satisfactory separation with good peak shape and a reasonable run time is achieved, document the final method parameters.

Table 3: Optimized HPLC Method Parameters (Example)

ParameterFinal Optimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / Water (65:35 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength λmax (Determined experimentally, e.g., 245 nm)
Injection Volume 10 µL
Run Time 10 minutes

Method Validation: Ensuring Trustworthiness

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated by analyzing placebo samples and stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust RP-HPLC method for the analysis of this compound. By following the logical workflow and detailed protocols outlined, laboratories can establish a reliable analytical method suitable for quality control and research applications. The emphasis on understanding analyte properties, systematic optimization, and adherence to ICH validation guidelines ensures the generation of trustworthy and reproducible data.

References

Spectroscopic Characterization of 2-Chloro-5-methylbenzonitrile and Its Derivatives: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive technical guide for the structural elucidation of 2-chloro-5-methylbenzonitrile, a key intermediate in pharmaceutical and materials science research. We present an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details not only the step-by-step protocols for data acquisition but also delves into the causality behind experimental choices and the logic of spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently determine the structure and purity of this compound and its derivatives.

Introduction: The Significance of Substituted Benzonitriles

This compound (C₈H₆ClN) is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2] Its derivatives are precursors to a wide range of compounds, including those with potential antitubercular activity and other pharmaceutical applications.[3] Given its importance, unambiguous structural verification is paramount to ensure the integrity of subsequent research and development.

The combination of a halogen, a methyl group, and a nitrile function on a benzene ring creates a unique electronic environment. A multi-technique spectroscopic approach is therefore essential for complete and accurate characterization. This guide provides the foundational protocols and interpretive logic for ¹H NMR, ¹³C NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, it allows for the precise mapping of proton and carbon positions on the aromatic ring.

Expertise & Rationale: Experimental Design

Causality of Solvent Selection: The choice of a deuterated solvent is the first critical step. The ideal solvent must fully dissolve the analyte without interfering with its signals.[4]

  • Deuterated Chloroform (CDCl₃): This is the preferred solvent for many organic compounds due to its excellent dissolving power for moderately polar molecules and its ease of removal by evaporation.[4] Its residual proton signal appears at ~7.26 ppm, which may overlap with aromatic signals, but is usually a sharp, easily identifiable singlet.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent alternative for more polar derivatives that may have poor solubility in CDCl₃. Its residual proton peak is around 2.50 ppm, well away from the aromatic region.[5] However, its high boiling point makes sample recovery difficult.[4]

For the parent compound, CDCl₃ is typically sufficient. The choice must be empirically determined based on the specific derivative's solubility.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, >99.8% isotopic purity).[4][6] Mix gently until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column is at least 4.5 cm high to be properly centered in the probe.[4]

  • Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (requires more scans, typically 1024 or more, due to the lower natural abundance of ¹³C).

    • (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons are absent in a DEPT-135 spectrum.[7]

Authoritative Interpretation: Expected Spectral Data

The substituents on the benzene ring (Cl, CH₃, CN) exert distinct electronic effects that dictate the chemical shifts of the aromatic protons and carbons.

  • ¹H NMR Analysis: The molecule has three non-equivalent aromatic protons. We expect to see:

    • A singlet (or narrow doublet) for the proton adjacent to the chlorine.

    • Two doublets for the two mutually-coupled protons.

    • A sharp singlet for the methyl group protons in the aliphatic region.

  • ¹³C NMR Analysis: All eight carbons are chemically non-equivalent and should produce distinct signals. The nitrile carbon is typically found far downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Notes
CH₃~2.4 ppm (s, 3H)~21 ppmTypical range for a methyl group on an aromatic ring.[8]
Ar-H (C4-H)~7.3-7.4 ppm (d)~132 ppmProton ortho to the methyl group.
Ar-H (C6-H)~7.5-7.6 ppm (s or d)~133 ppmProton between the chloro and nitrile groups.
Ar-H (C3-H)~7.4-7.5 ppm (d)~130 ppmProton meta to the nitrile group.
C-CN (C1)-~112 ppmQuaternary carbon attached to the nitrile group.
C-Cl (C2)-~135 ppmQuaternary carbon attached to the chloro group.
C-CH₃ (C5)-~142 ppmQuaternary carbon attached to the methyl group.
C≡N-~117 ppmNitrile carbon.

Note: Predicted values are based on typical substituent effects found in similar compounds. Actual values may vary slightly.[8][9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[10][11]

Expertise & Rationale: Sample Preparation

For solid samples, the goal is to suspend the analyte in an IR-transparent matrix to allow the infrared beam to pass through.[12]

  • KBr Pellet Method: This is the gold standard for high-quality, interference-free spectra of stable solids.[12] It involves mixing the sample with dry potassium bromide (KBr) and pressing it into a transparent disc.[13] Meticulous care must be taken to exclude moisture, as water has strong IR absorption bands that can obscure the sample's spectrum.[14]

  • Nujol Mull: A faster, qualitative alternative where the solid is ground into a paste with mineral oil (Nujol).[12][13] This method is useful for moisture-sensitive samples but suffers from interference from the Nujol's own C-H absorption bands (~2920, 1460, and 1375 cm⁻¹).[12][15]

  • Attenuated Total Reflectance (ATR): A modern technique that requires minimal to no sample preparation and is excellent for rapid analysis.[14]

For a publication-quality reference spectrum, the KBr pellet method is superior.[12]

Protocol: KBr Pellet Preparation
  • Drying: Ensure both the sample and spectroscopic-grade KBr powder are thoroughly dry. Store KBr in an oven or desiccator prior to use.[16]

  • Mixing: In an agate mortar, combine ~1-2 mg of the sample with ~150-200 mg of dry KBr.[13]

  • Grinding: Gently grind the mixture with a pestle until it is a homogenous, fine powder with the consistency of flour.[13] This minimizes light scattering.

  • Pressing: Transfer the powder to a KBr pellet die. Connect the die to a vacuum pump to remove air and moisture.[13] Increase the pressure in the hydraulic press to approximately 8-10 tons and hold for 1-2 minutes.

  • Analysis: Carefully release the pressure and vacuum. Remove the resulting translucent pellet from the die and place it in the spectrometer's sample holder for analysis.

Authoritative Interpretation: Expected Vibrational Bands

The IR spectrum of this compound will be dominated by absorptions from the nitrile, the aromatic ring, and the substituents.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Expected Intensity
3100-3000Aromatic C-H StretchMedium to Weak
2980-2850Aliphatic C-H Stretch (from CH₃)Medium to Weak
~2225C≡N Nitrile StretchStrong, Sharp
1600-1450Aromatic C=C Ring StretchMedium to Strong (multiple bands)
900-675Aromatic C-H Out-of-Plane BendingStrong
~750-700C-Cl StretchStrong

Note: These are characteristic ranges. The exact positions are influenced by the overall electronic structure of the molecule.[11][17][18][19]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.[20]

Expertise & Rationale: Ionization Techniques

The choice of ionization method determines the type of information obtained.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (70 eV) to ionize the molecule.[21] It typically causes extensive and reproducible fragmentation, which is excellent for structural elucidation and library matching. The molecular ion may be weak or absent for some compounds, but is usually strong for aromatics.[22][23]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[24][25] It is ideal for confirming the molecular weight of a compound, especially for polar or thermally labile molecules analyzed by LC-MS.[22][24]

For a relatively small and stable molecule like this compound, GC-MS with EI is a powerful choice for a comprehensive analysis.

Protocol: Conceptual Workflow for GC-EI-MS
  • Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS instrument.

  • Separation: The compound travels through the GC column, separating it from any impurities.

  • Ionization: Upon eluting from the column, the compound enters the ion source where it is bombarded with 70 eV electrons (EI).

  • Detection: The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Authoritative Interpretation: Expected Mass Spectrum

The molecular formula C₈H₆ClN has a nominal mass of 151 Da.[2]

  • Molecular Ion (M⁺•): The key diagnostic feature will be the isotopic pattern of chlorine. The spectrum will show two peaks for the molecular ion:

    • m/z 151: Corresponding to the ³⁵Cl isotope.

    • m/z 153: Corresponding to the ³⁷Cl isotope.

    • The relative intensity of these peaks will be approximately 3:1 , reflecting the natural abundance of the chlorine isotopes. This pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways: Aromatic nitriles are relatively stable, often showing a strong molecular ion peak.[23] Common fragmentation patterns arise from the loss of stable neutral molecules or radicals.[20][26]

Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound

m/z (for ³⁵Cl) Proposed Fragment Fragmentation Pathway
151/153[C₈H₆ClN]⁺•Molecular Ion (M⁺•)
136/138[C₇H₃ClN]⁺•M - CH₃ (Loss of methyl radical)
116[C₇H₆N]⁺M - Cl (Loss of chlorine radical)
115[C₇H₅N]⁺M - HCl (Loss of hydrogen chloride)
89[C₆H₃N]⁺•M - HCl - CN (Further fragmentation)

Integrated Analysis Workflow

No single technique provides the complete picture. The strength of this approach lies in integrating the data from NMR, IR, and MS to build an unambiguous structural assignment. The workflow below illustrates this logical process.

Spectroscopic_Workflow cluster_Techniques Analytical Techniques cluster_Data Derived Information MS Mass Spectrometry (MS) MS_Data Molecular Formula (from M⁺•) Isotopic Pattern (Confirms Cl) MS->MS_Data IR Infrared Spectroscopy (IR) IR_Data Functional Groups (C≡N, C-Cl, Ar-ring) IR->IR_Data NMR NMR Spectroscopy (¹H, ¹³C, DEPT) NMR_Data Connectivity & Environment (C-H Framework) NMR->NMR_Data Structure Final Validated Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure Compound Synthesized Compound (this compound Derivative) Compound->MS Compound->IR Compound->NMR

Caption: Integrated workflow for spectroscopic characterization.

This workflow demonstrates a self-validating system. MS confirms the elemental composition (C₈H₆ClN), IR validates the presence of the key functional groups (-CN, -Cl), and NMR provides the definitive connectivity, confirming the 1,2,4-substitution pattern on the aromatic ring. Together, they provide irrefutable evidence for the structure of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. We will focus on the most prevalent synthetic route: the Sandmeyer reaction, a powerful method for converting aromatic amines into a variety of functional groups.[1][2][3] This process involves two critical stages: the diazotization of an aromatic amine followed by a copper(I)-catalyzed nucleophilic substitution.[2][4][5]

Our approach here is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the synthesis.

Q1: What is the most common cause of low yields in the synthesis of this compound via the Sandmeyer reaction? Low yields typically originate from one of three areas: incomplete diazotization of the starting amine, premature decomposition of the intermediate aryl diazonium salt, or issues related to the copper(I) cyanide catalyst in the subsequent cyanation step.[6][7] Each of these factors can lead to significant product loss and the formation of impurities.

Q2: My reaction mixture turned dark brown or black and produced a tar-like substance. What likely happened? The formation of dark, often polymeric, materials is a strong indicator of diazonium salt decomposition and subsequent radical side reactions.[7] This is usually triggered by elevated temperatures during either the diazotization or the Sandmeyer step.[6] Diazonium salts are thermally unstable and must be handled at low temperatures, typically 0-5°C.[6][8]

Q3: How can I reliably determine if the initial diazotization step is complete? A simple and effective method is to test for the presence of excess nitrous acid, which is required to drive the reaction to completion. This is done using starch-iodide paper. A drop of the reaction mixture on the paper will produce a blue-black color if excess nitrous acid is present, indicating that all the primary aromatic amine has been consumed.[7][8]

Q4: What are the most critical parameters to control throughout the synthesis? The three most critical parameters are:

  • Temperature: Diazotization must be conducted at 0-5°C to prevent diazonium salt decomposition.[6] The Sandmeyer step may require gentle warming, but this must be carefully controlled to avoid side reactions.[6]

  • Acidity: A sufficient excess of mineral acid (typically 2.5-3 equivalents) is necessary during diazotization to prevent the diazonium salt from coupling with unreacted amine to form unwanted azo compounds.[8][9]

  • Reagent Quality: The purity and activity of the reagents, especially sodium nitrite and the copper(I) cyanide catalyst, are paramount. Copper(I) salts can oxidize to copper(II) over time, reducing their catalytic efficacy.[8]

Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the synthesis. The primary route discussed is the diazotization of 2-chloro-5-methylaniline followed by a Sandmeyer cyanation.

Experimental Workflow Overview

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation cluster_2 Stage 3: Work-up & Purification A 2-Chloro-5-methylaniline in HCl/H2SO4 B Cool to 0-5°C A->B C Slowly add NaNO2(aq) B->C D Aryl Diazonium Salt Solution (Use Immediately) C->D F Add Diazonium Salt Solution to CuCN D->F E Prepare CuCN Solution E->F G Controlled Warming & N2 Evolution F->G H Quench & Neutralize G->H I Solvent Extraction H->I J Purification (Distillation/Recrystallization) I->J K Pure this compound J->K

Caption: General workflow for the synthesis of this compound.

Stage 1: Troubleshooting the Diazotization Reaction

The conversion of the primary amine to a diazonium salt is the foundation of the entire synthesis. Errors here will cascade and inevitably lead to poor results.

Problem 1: Incomplete Diazotization

  • Symptom: Low overall yield; presence of unreacted 2-chloro-5-methylaniline after work-up.

  • Causality: The reaction between the amine and nitrous acid (generated in situ from NaNO₂ and mineral acid) may not have gone to completion.[2] This can be due to insufficient nitrous acid or improper reaction conditions.

  • Solutions:

    • Ensure Sufficient Acid: Use at least 2.5 equivalents of a strong mineral acid (e.g., HCl). One equivalent forms the amine salt, the second reacts with NaNO₂ to generate nitrous acid, and the excess maintains high acidity to suppress side reactions.[8][9]

    • Verify NaNO₂ Stoichiometry: Use a slight excess of sodium nitrite (1.0-1.1 equivalents) to ensure all the amine reacts.[8]

    • Monitor with Starch-Iodide Paper: After the NaNO₂ addition is complete, stir for an additional 15-30 minutes and test for excess nitrous acid. A persistent blue color confirms the reaction is complete.[7][8] If the test is negative, add a small amount of additional NaNO₂ solution.

Problem 2: Decomposition of the Diazonium Salt

  • Symptom: Vigorous bubbling (N₂ evolution) before the Sandmeyer step; formation of 2-chloro-5-methylphenol as a major byproduct; low yield of the desired nitrile.

  • Causality: Aryl diazonium salts are thermally unstable. At temperatures above 5-10°C, they readily decompose by reacting with water to form phenols, releasing nitrogen gas in the process.[6][10]

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the NaNO₂ addition and subsequent stirring. Use an efficient ice-salt bath.[8]

    • Immediate Use: The diazonium salt solution should be used immediately in the next step. It should not be stored.[8]

Stage 2: Troubleshooting the Sandmeyer Cyanation

This is the key bond-forming step where the diazonium group is replaced by a nitrile group, catalyzed by copper(I) cyanide.[1][9]

Problem 3: Low Conversion to this compound

  • Symptom: Low yield despite successful diazotization; significant formation of biaryl or phenol byproducts.

  • Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism involving a single-electron transfer from the copper(I) catalyst.[1][4][5] Inactive catalyst, poor temperature control, or competing side reactions can hinder this process.

  • Solutions:

    • Use Active Catalyst: Ensure the CuCN is fresh and has been stored properly to prevent oxidation to inactive Cu(II) species.

    • Temperature Management: The addition of the cold diazonium salt solution to the CuCN solution should be done carefully. While some Sandmeyer reactions require gentle warming to initiate the decomposition and nitrogen evolution, the temperature should be controlled to prevent runaway reactions and byproduct formation.[11][12] An optimal temperature is typically found between room temperature and 65°C, depending on the substrate.[11][12]

    • Control Addition Rate: Add the diazonium salt solution slowly to the vigorously stirred CuCN solution. This maintains a low concentration of the diazonium salt, minimizing side reactions like biaryl formation.[6]

ParameterRecommended RangeRationale
Diazotization Temp. 0-5°CPrevents decomposition of the thermally unstable diazonium salt.[6][8]
Acid (HCl/H₂SO₄) 2.5 - 3.0 equivalentsEnsures complete formation of amine salt and nitrous acid, and prevents azo coupling.[8]
Sodium Nitrite 1.0 - 1.1 equivalentsA slight excess drives the diazotization to completion.[8]
Sandmeyer Temp. 20-65°C (substrate dependent)Must be optimized; high enough to drive N₂ evolution but low enough to minimize side reactions.[11][12]

Troubleshooting Logic Diagram

G Start Low Final Yield of This compound Test Test Diazotization Mixture with Starch-Iodide Paper Start->Test Result_Neg Result: Negative (No Blue Color) Test->Result_Neg Incomplete Result_Pos Result: Positive (Blue Color) Test->Result_Pos Complete Action_Diazo Problem: Incomplete Diazotization - Check acid/NaNO2 stoichiometry - Ensure temp is 0-5°C - Add more NaNO2 if needed Result_Neg->Action_Diazo Action_Sandmeyer Problem: Sandmeyer Step Failure - Check activity of CuCN catalyst - Optimize reaction temperature - Control rate of addition - Check for phenol/biaryl byproducts Result_Pos->Action_Sandmeyer

Caption: A logical flow diagram for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Step 1: Diazotization of 2-Chloro-5-methylaniline

  • In a flask equipped with a mechanical stirrer and thermometer, combine 2-chloro-5-methylaniline (1 equivalent) with 2.5 equivalents of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring until a fine slurry of the amine hydrochloride salt forms.

  • Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine slurry, ensuring the temperature is strictly maintained below 5°C.[8]

  • After the addition is complete, stir for an additional 20 minutes at 0-5°C.

  • Confirm the presence of excess nitrous acid with starch-iodide paper.[8] The resulting cold diazonium salt solution is used immediately.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.3 equivalents) in water.

  • Cool this cyanide solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.[12] The reaction progress should be monitored by TLC or GC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • If necessary, neutralize any excess acid with a base like sodium carbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or toluene).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

References

Technical Support Center: Purification of Crude 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles and rationale behind each step, ensuring a robust and reproducible purification process.

I. Understanding the Compound and Potential Impurities

This compound is a solid at room temperature with a molecular weight of 151.60 g/mol . A key physical property for its purification is its boiling point, which is approximately 113°C at a reduced pressure of 7 torr. This indicates that vacuum distillation is a viable purification method.

The nature and quantity of impurities in your crude material will largely depend on the synthetic route employed. Common synthetic pathways to substituted benzonitriles can introduce specific side-products. For instance, in syntheses involving the Sandmeyer reaction, residual starting materials or partially reacted intermediates can be present. Chlorination reactions may result in the formation of isomeric byproducts, such as other chloro-methylbenzonitrile isomers. Incomplete reactions or side reactions can also lead to the presence of the corresponding amide or carboxylic acid.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and select the most appropriate purification strategy.

II. Purification Strategy Workflow

The choice of purification technique depends on the nature of the impurities and the desired final purity of the this compound. The following diagram outlines a general workflow for selecting the appropriate method.

Purification Workflow start Crude this compound analysis Analyze Impurity Profile (TLC, GC, NMR) start->analysis decision Predominant Impurity Type? analysis->decision solid_impurities Solid Impurities with Different Solubility decision->solid_impurities Solid volatile_impurities Volatile Impurities with Different Boiling Points decision->volatile_impurities Volatile structurally_similar Structurally Similar Impurities (e.g., isomers) decision->structurally_similar Similar Polarity recrystallization Recrystallization solid_impurities->recrystallization distillation Vacuum Distillation volatile_impurities->distillation chromatography Flash Chromatography structurally_similar->chromatography final_product Pure this compound recrystallization->final_product distillation->final_product chromatography->final_product

Caption: A decision-making workflow for selecting the optimal purification technique for crude this compound based on the impurity profile.

III. Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

A. Recrystallization

Recrystallization is an effective technique for removing solid impurities with different solubility profiles from the desired compound.

FAQs:

  • Q1: What is a good starting solvent for the recrystallization of this compound?

    • A1: Based on the polarity of the molecule, a good starting point for solvent screening would be alcohols like ethanol or isopropanol, or a solvent mixture such as ethyl acetate/hexanes. For a related compound, chloro benzonitrile, recrystallization from an ethyl acetate solution has been reported to be effective.[1]

  • Q2: My compound "oils out" instead of forming crystals. What should I do?

    • A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to a very high concentration of impurities, too rapid cooling, or an inappropriate solvent. Try the following:

      • Re-heat the solution to dissolve the oil, and then allow it to cool much more slowly. Insulating the flask can help.

      • Add a small amount of a co-solvent in which the compound is more soluble to the hot solution to prevent premature precipitation.

      • Scratch the inside of the flask with a glass rod at the surface of the solution to provide nucleation sites for crystal growth.

      • Add a seed crystal of pure this compound if available.

  • Q3: I have very low recovery after recrystallization. What went wrong?

    • A3: Low recovery is often due to using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again. Also, ensure you are cooling the solution sufficiently (e.g., in an ice bath) to maximize crystal formation.

Troubleshooting Table: Recrystallization

Issue Potential Cause Solution
No crystals form upon cooling.Too much solvent was used.Evaporate some of the solvent and re-cool.
The solution is supersaturated.Scratch the inside of the flask or add a seed crystal.
The crystals are colored.Colored impurities are present.Perform a hot filtration with activated charcoal before cooling.
Oiling out occurs.Cooling is too rapid or the solvent is inappropriate.Re-heat, cool slowly, or try a different solvent system.
Low yield.Too much solvent or incomplete crystallization.Reduce solvent volume and ensure adequate cooling time.
B. Vacuum Distillation

Given its boiling point of 113°C at 7 torr, vacuum distillation is an excellent method for purifying this compound from non-volatile or significantly less volatile impurities.

FAQs:

  • Q1: At what pressure should I perform the vacuum distillation?

    • A1: A pressure of around 7 torr will result in a boiling point of approximately 113°C. If your vacuum source provides a different pressure, the boiling point will change. A good rule of thumb is that halving the pressure reduces the boiling point by about 10-15°C.

  • Q2: My distillation is very slow, or the compound is not distilling at the expected temperature.

    • A2: This could be due to several factors:

      • Inadequate vacuum: Check your system for leaks. Ensure all joints are properly sealed.

      • Insufficient heating: The heating mantle or oil bath may not be providing enough energy. The bath temperature should typically be 20-30°C higher than the boiling point of the liquid.

      • Incorrect thermometer placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Q3: The distillation is "bumping" violently. How can I prevent this?

    • A3: "Bumping" is the sudden, violent boiling of a liquid. To prevent this during vacuum distillation:

      • Use a magnetic stirrer to ensure smooth boiling.

      • Introduce a fine stream of air or nitrogen through a capillary tube (ebulliator).

      • Ensure the crude material is free of volatile solvents before starting the distillation.

Troubleshooting Table: Vacuum Distillation

Issue Potential Cause Solution
No distillation occurs.Vacuum is not low enough or temperature is too low.Check for leaks in the system and increase the heating bath temperature.
Bumping.Uneven heating or lack of nucleation sites.Use a magnetic stirrer or an ebulliator.
Product solidifies in the condenser.Inadequate condenser temperature.Use a condenser with a wider bore or warm the condenser slightly.
Distillate is impure.Distillation rate is too fast.Reduce the heating rate to allow for better separation.
Foaming.Add an anti-foaming agent or reduce the volume of material in the flask.
C. Flash Chromatography

Flash chromatography is a powerful technique for separating compounds with similar polarities, such as isomers, that may be difficult to separate by other means.

FAQs:

  • Q1: What is a good starting mobile phase for flash chromatography of this compound?

    • A1: For a compound of moderate polarity like this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. A common strategy is to start with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. A patent for a related compound, 2-chloro-6-methylbenzonitrile, mentions purification by column chromatography using a petroleum ether/ethyl acetate gradient from 100:1 to 50:1.[2]

  • Q2: My compound is streaking on the TLC plate and the column. What can I do?

    • A2: Streaking can be caused by overloading the sample, the compound being too polar for the chosen solvent system, or interactions with the silica gel.

      • Reduce the amount of sample loaded onto the TLC plate or column.

      • Increase the polarity of the mobile phase.

      • For basic compounds, add a small amount of triethylamine (0.1-1%) to the mobile phase to suppress tailing. For acidic compounds, a small amount of acetic acid can be added.

  • Q3: The separation on the column is not as good as what I saw on the TLC plate.

    • A3: This is a common issue. Several factors can contribute to this:

      • Improper column packing: Ensure the silica gel is packed uniformly without any cracks or channels.

      • Loading a large volume of sample: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).

      • Running the column too quickly or too slowly: The flow rate should be optimized for the best separation.

Troubleshooting Table: Flash Chromatography

Issue Potential Cause Solution
Poor separation.Inappropriate solvent system.Optimize the mobile phase using TLC.
Column is overloaded.Use a larger column or load less sample.
Compound streaking.Sample is too concentrated or interacting with silica.Dilute the sample and/or add a modifier (e.g., triethylamine for bases) to the eluent.
Cracks in the silica gel bed.Improper packing or running the column dry.Repack the column carefully and never let the solvent level drop below the top of the silica.
Compound is not eluting.Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.

IV. Experimental Protocols

The following are generalized protocols that should be optimized for your specific crude material and desired purity.

Protocol 1: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethyl acetate to just dissolve the solid.

  • While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the cloudiness.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Protocol 2: Vacuum Distillation
  • Set up a vacuum distillation apparatus with a magnetic stirrer.

  • Ensure all glass joints are properly greased and sealed.

  • Place the crude this compound in the distillation flask.

  • Begin stirring and slowly apply vacuum to the system.

  • Once the desired pressure is reached (e.g., ~7 torr), begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point (e.g., ~113°C at 7 torr).

  • Discard any initial lower-boiling fractions and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities.

Protocol 3: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the initial mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 10%, 20% ethyl acetate in hexanes) to elute the desired compound.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is harmful if swallowed or in contact with skin, and causes serious eye irritation. Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

VI. References

  • European Patent Office. (n.d.). EP 3810602 B1. Google Patents. Retrieved from --INVALID-LINK--

  • Grivsky, E. M. (1971). United States Patent (19). Google Patents. Retrieved from --INVALID-LINK--

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Retrieved from --INVALID-LINK--

  • European Patent Office. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles. Retrieved from --INVALID-LINK--

  • Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part II of III). Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). (PDF) Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Sandmeyer Reaction Route: From 2-Amino-4-chloro-5-methylaniline

The Sandmeyer reaction is a cornerstone for the synthesis of aryl nitriles from aryl amines.[1][2] However, the inherent reactivity of the diazonium salt intermediate can lead to several undesired side products.

Question 1: I am observing a significant amount of a phenolic impurity in my synthesis of this compound via the Sandmeyer reaction. What is the cause and how can I mitigate it?

Answer:

The formation of a phenolic impurity, specifically 2-Chloro-5-methylphenol, is a common issue in the Sandmeyer cyanation. This occurs when the diazonium salt, intended to react with the cyanide nucleophile, instead reacts with water present in the reaction medium.[1]

Causality:

The diazonium salt intermediate (2-chloro-5-methylbenzenediazonium salt) is highly reactive and susceptible to nucleophilic attack. Water, being a nucleophile, can attack the diazonium salt, leading to the formation of the corresponding phenol and the evolution of nitrogen gas. This side reaction is particularly favored at elevated temperatures, as the diazonium salt becomes less stable.

Troubleshooting & Mitigation Protocol:

  • Strict Temperature Control: Maintain a low temperature, typically between 0-5 °C, throughout the diazotization (formation of the diazonium salt) and the subsequent cyanation step. This enhances the stability of the diazonium salt and minimizes its decomposition to the phenol.

  • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water can be beneficial. Ensure all glassware is dry and use reagents with low water content where possible.

  • Use of a Non-Aqueous System (where feasible): In some cases, performing the diazotization and cyanation in a non-aqueous solvent system can significantly reduce phenol formation. However, this requires careful selection of solvents and reagents to ensure solubility and reactivity.

  • Prompt Use of Diazonium Salt: The diazonium salt should be used immediately after its preparation. Allowing it to stand, even at low temperatures, will increase the likelihood of decomposition and phenol formation.

Question 2: My final product is contaminated with a high molecular weight impurity that I suspect is a biaryl compound. How is this formed and what are the strategies for its removal?

Answer:

The formation of biaryl impurities, in this case, a dimer of this compound, is a known side product in the Sandmeyer reaction. Its presence is evidence of the radical mechanism of this transformation.[1][2]

Causality:

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. This aryl radical can then react with another aryl radical to form a biaryl compound.

Troubleshooting & Mitigation Protocol:

  • Control of Reaction Stoichiometry: Ensure the correct stoichiometry of the reagents. An excess of the diazonium salt relative to the copper cyanide can increase the probability of radical-radical coupling.

  • Efficient Trapping of the Aryl Radical: The rate of the reaction of the aryl radical with the cyanide nucleophile should be maximized. This can be influenced by the concentration and nature of the copper cyanide complex.

  • Purification:

    • Crystallization: Recrystallization is often an effective method for removing biaryl impurities, as they typically have different solubility profiles and crystal packing abilities compared to the desired product.

    • Chromatography: Column chromatography can be employed to separate the biaryl impurity from the desired benzonitrile.

Question 3: I have an intensely colored impurity in my product, suggesting the formation of an azo dye. What is the origin of this side product?

Answer:

The formation of an azo dye is a potential side reaction when unreacted diazonium salt couples with an electron-rich aromatic compound present in the reaction mixture.[3][4]

Causality:

The diazonium salt is an electrophile and can undergo an electrophilic aromatic substitution reaction with an activated aromatic ring. In the synthesis of this compound, the unreacted starting material, 2-amino-4-chloro-5-methylaniline, or the phenolic side product, 2-Chloro-5-methylphenol, can act as the coupling partner. The resulting azo compound will be highly colored.

Troubleshooting & Mitigation Protocol:

  • Complete Diazotization: Ensure the complete conversion of the starting aniline to the diazonium salt. This can be monitored by testing for the presence of nitrous acid before proceeding with the cyanation step.

  • Control of pH: The coupling reaction is pH-dependent. Maintaining the appropriate pH for the Sandmeyer reaction (typically acidic) can disfavor the azo coupling side reaction.

  • Efficient Cyanation: A rapid and efficient cyanation reaction will consume the diazonium salt, reducing its availability for azo coupling.

Alternative Synthesis Routes & Their Side Products

Rosenmund-von Braun Reaction

This method involves the cyanation of an aryl halide (2,5-dichlorotoluene) using copper(I) cyanide at high temperatures.[5][6]

Question 4: What are the typical side products when synthesizing this compound via the Rosenmund-von Braun reaction?

Answer:

The high temperatures and stoichiometric use of copper cyanide in the classical Rosenmund-von Braun reaction can lead to several challenges and side products.

  • Hydrolysis of the Nitrile: The high temperatures and presence of any moisture can lead to the hydrolysis of the newly formed nitrile group to the corresponding amide (2-Chloro-5-methylbenzamide) or carboxylic acid (2-Chloro-5-methylbenzoic acid).

  • Formation of Tar and Polymeric Materials: The harsh reaction conditions can cause decomposition of the starting materials and products, leading to the formation of complex, high-molecular-weight byproducts.

  • Difficulty in Product Purification: The use of a large excess of copper cyanide and high-boiling point solvents can make the isolation and purification of the final product challenging.[5]

Mitigation Strategies:

  • Use of Catalytic Methods: Modern modifications of the Rosenmund-von Braun reaction utilize catalytic amounts of copper and milder reaction conditions, which can significantly reduce the formation of side products.[7]

  • Strictly Anhydrous Conditions: Ensuring the reaction is carried out under anhydrous conditions is crucial to prevent hydrolysis of the nitrile.

  • Careful Purification: Purification often involves quenching the reaction, filtering off the copper salts, and then employing techniques like distillation or crystallization to isolate the pure product.

Ammoxidation of 2-Chloro-5-methyltoluene

This industrial process involves the vapor-phase reaction of 2-chloro-5-methyltoluene with ammonia and oxygen over a catalyst.[8]

Question 5: What are the common byproducts in the ammoxidation synthesis of this compound?

Answer:

The ammoxidation process, while efficient, can lead to several byproducts due to incomplete reaction or over-oxidation.

  • Unreacted Starting Material: 2-Chloro-5-methyltoluene may be present in the final product if the reaction does not go to completion.

  • Aldehyde and Carboxylic Acid Formation: Partial oxidation of the methyl group can lead to the formation of 2-Chloro-5-methylbenzaldehyde and 2-Chloro-5-methylbenzoic acid.

  • Decarboxylation: Under the high-temperature conditions of the reaction, some of the benzoic acid formed may undergo decarboxylation.

  • Ring Chlorination/Dechlorination: Although less common, changes in the aromatic halogenation pattern can occur under harsh conditions.

Mitigation Strategies:

  • Catalyst Optimization: The choice of catalyst and reaction conditions (temperature, pressure, and reactant ratios) is critical to maximizing the selectivity for the desired nitrile.

  • Process Control: Careful control of the reaction parameters in the reactor is essential to minimize the formation of oxidation byproducts.

  • Downstream Purification: The product stream is typically cooled and subjected to a series of separation and purification steps, such as distillation and crystallization, to isolate the this compound from the byproducts.

Analytical Characterization of Impurities

Question 6: What analytical techniques are best suited for identifying and quantifying the side products in my this compound synthesis?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrometer provides structural information, allowing for the definitive identification of side products like phenolic impurities, biaryl compounds, and unreacted starting materials.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally labile compounds, such as azo dyes and some of the byproducts from the Rosenmund-von Braun and ammoxidation routes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated impurities, confirming their identity.

Data Summary

Synthesis RouteCommon Side ProductsMitigation StrategiesAnalytical Techniques
Sandmeyer Reaction 2-Chloro-5-methylphenol, Biaryl compounds, Azo dyesStrict temperature control (0-5 °C), Anhydrous conditions, Stoichiometry control, pH controlGC-MS, HPLC, NMR
Rosenmund-von Braun 2-Chloro-5-methylbenzamide, 2-Chloro-5-methylbenzoic acid, TarsCatalytic methods, Anhydrous conditions, Careful purificationGC-MS, HPLC, NMR
Ammoxidation Unreacted starting material, 2-Chloro-5-methylbenzaldehyde, 2-Chloro-5-methylbenzoic acidCatalyst optimization, Process control, Downstream purificationGC-MS, HPLC

Experimental Workflow & Diagrams

Troubleshooting Workflow for Sandmeyer Reaction

start Low Yield or Impure Product in Sandmeyer Synthesis check_temp Verify Temperature Control (0-5 °C) start->check_temp check_reagents Assess Reagent Quality (Anhydrous? Purity?) start->check_reagents check_procedure Review Experimental Procedure start->check_procedure temp_high High Temperature check_temp->temp_high impure_aniline Impure Starting Aniline check_reagents->impure_aniline slow_addition Slow Cyanide Addition check_procedure->slow_addition phenol_formation Increased Phenol Formation temp_high->phenol_formation solution1 Optimize Temperature Control phenol_formation->solution1 azo_dye Azo Dye Formation impure_aniline->azo_dye solution2 Purify Starting Materials azo_dye->solution2 biaryl_formation Biaryl Impurity slow_addition->biaryl_formation solution3 Optimize Reagent Addition Rate biaryl_formation->solution3

Caption: Troubleshooting workflow for the Sandmeyer synthesis of this compound.

Side Product Formation Pathways in Sandmeyer Reaction

cluster_0 Diazonium Salt Intermediate cluster_1 Reaction Pathways diazonium 2-Chloro-5-methyl- benzenediazonium salt desired_product This compound (Desired Product) diazonium->desired_product Cyanation phenol 2-Chloro-5-methylphenol (Phenolic Impurity) diazonium->phenol Hydrolysis biaryl Biaryl Impurity diazonium->biaryl Radical Coupling azo_dye Azo Dye Impurity diazonium->azo_dye Azo Coupling reagent_cn CuCN reagent_cn->desired_product reagent_h2o H2O reagent_h2o->phenol reagent_radical Aryl Radical Coupling reagent_radical->biaryl reagent_aniline Unreacted Aniline/ Phenol reagent_aniline->azo_dye

References

Technical Support Center: Overcoming Poor Reactivity of 2-Chloro-5-methylbenzonitrile in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with 2-chloro-5-methylbenzonitrile in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this particularly unreactive substrate. Here, we will dissect the underlying reasons for its poor reactivity and provide actionable troubleshooting strategies and detailed protocols to drive your reactions to completion.

The Challenge: Understanding the Inertia of this compound

This compound presents a classic case of a challenging substrate in modern cross-coupling chemistry. Its reduced reactivity stems from a combination of electronic and steric factors. The potent electron-withdrawing nature of the nitrile group deactivates the aryl chloride bond, making the initial oxidative addition step of the catalytic cycle significantly more difficult.[1][2] Additionally, the presence of the ortho-chloro substituent introduces steric hindrance around the reaction center, further impeding catalyst approach and insertion.[3][4]

This guide provides a structured approach to overcoming these hurdles, focusing on the three most common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: From Failed Reactions to Successful Couplings

This section is formatted as a series of common problems you might encounter in the lab, followed by a deep dive into the probable causes and step-by-step solutions.

Issue 1: My Suzuki-Miyaura reaction with this compound is showing no product formation or very low yield.

Symptoms:

  • No desired biaryl product detected by TLC or GC-MS.

  • Recovery of unreacted this compound.

  • Formation of boronic acid homocoupling byproducts.

Causality and Strategic Solutions:

The Suzuki-Miyaura reaction, while versatile, is highly dependent on an efficient catalytic system, especially for unreactive aryl chlorides.[5][6][7] The primary bottleneck is often the oxidative addition of the C-Cl bond to the Pd(0) center.

Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling catalyst 1. Catalyst System Inadequate? start->catalyst base 2. Base Ineffective? catalyst->base No: Re-evaluate Base success Successful Coupling catalyst->success Yes: Optimize Catalyst/Ligand solvent 3. Solvent Suboptimal? base->solvent No: Check Solvent base->success Yes: Use Stronger, Anhydrous Base temp 4. Temperature Too Low? solvent->temp No: Increase Temperature solvent->success Yes: Switch to Polar Aprotic Solvent boronic_acid 5. Boronic Acid Decomposition? temp->boronic_acid No: Check Boronic Acid Integrity temp->success Yes: Increase Reaction Temperature boronic_acid->success Yes: Use Boronate Ester/Trifluoroborate

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Detailed Solutions:

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[2] You need a more robust system.

    • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promoting the challenging oxidative addition step.[5][8] Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][9]

    • Palladium Pre-catalyst: Use air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(cod), which are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) sources like Pd₂(dba)₃ can be used.

  • Strengthen Your Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] For challenging substrates, a stronger base is often required.

    • Switch to Stronger Bases: Move from weaker bases like Na₂CO₃ to stronger, non-aqueous bases such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu). Ensure the base is finely powdered and anhydrous to maximize its activity.

    • Solubility Matters: The choice of base and solvent are interlinked. For instance, K₃PO₄ has good solubility in polar aprotic solvents often used for these reactions.

  • Optimize the Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Polar Aprotic Solvents are Preferred: Solvents like 1,4-dioxane, toluene, or THF are generally more effective than protic solvents for coupling unreactive aryl chlorides.

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step.

    • Elevated Temperatures: Reactions may require heating to reflux temperatures (80-120 °C) to proceed at a reasonable rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.[11]

  • Protect Your Boronic Acid: Boronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water.

    • Use Boronate Esters or Trifluoroborates: Consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to degradation.[5]

Optimized Protocol for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Aryl Halide This compound-
Boronic Acid/Ester 1.2 - 1.5 equivalentsSlight excess to drive reaction.
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Common, effective pre-catalysts.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligand to facilitate oxidative addition.[9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, anhydrous base.
Solvent Anhydrous 1,4-Dioxane or TolueneHigh-boiling polar aprotic solvent.
Temperature 100-110 °CTo overcome activation energy barrier.
Atmosphere Inert (Nitrogen or Argon)Protects catalyst from oxidation.
Issue 2: My Buchwald-Hartwig amination of this compound is sluggish and incomplete.

Symptoms:

  • Low conversion of the starting aryl chloride.

  • Significant amounts of unreacted amine.

  • Potential for hydrodehalogenation of the starting material.

Causality and Strategic Solutions:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is hampered by the difficult oxidative addition step.[12][13] The choice of ligand and base is paramount for success.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination ligand 1. Ligand Choice Suboptimal? start->ligand base 2. Base Not Strong Enough? ligand->base No: Re-evaluate Base success Successful Amination ligand->success Yes: Use Bulky Biarylphosphine Ligands temp 3. Insufficient Temperature? base->temp No: Increase Temperature base->success Yes: Use Strong, Non-nucleophilic Base catalyst_deactivation 4. Catalyst Deactivation? temp->catalyst_deactivation No: Check for Catalyst Deactivation temp->success Yes: Increase Reaction Temperature catalyst_deactivation->success Yes: Use Pre-catalyst/Higher Loading

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig amination.

Detailed Solutions:

  • Employ State-of-the-Art Ligands: The evolution of the Buchwald-Hartwig amination is a story of ligand development.[12][14] For a substrate like this compound, modern, sterically hindered, and electron-rich ligands are essential.

    • Recommended Ligands: Josiphos-type ligands, Buchwald's biaryl phosphines (e.g., RuPhos, BrettPhos), or specific N-heterocyclic carbene (NHC) ligands are highly effective.[15]

  • Utilize a Strong, Non-nucleophilic Base: The base in this reaction deprotonates the amine, facilitating its coordination to the palladium center. A strong, sterically hindered base is crucial to avoid side reactions.

    • Optimal Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these challenging couplings.

  • Increase Reaction Temperature: As with other couplings of aryl chlorides, higher temperatures are generally required.

    • Temperature Range: A range of 100-120 °C is typical for these reactions.

  • Consider Catalyst Loading: For particularly stubborn substrates, a higher catalyst loading (up to 5 mol%) might be necessary to achieve full conversion in a reasonable timeframe.

Optimized Protocol for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Aryl Halide This compound-
Amine 1.1 - 1.3 equivalentsSlight excess.
Palladium Source Pd₂(dba)₃ (1-2.5 mol%)Effective Pd(0) source.
Ligand RuPhos or BrettPhos (2-5 mol%)Highly active ligand for C-N bond formation.
Base NaOtBu (1.5 - 2 equivalents)Strong, non-nucleophilic base.
Solvent Anhydrous Toluene or DioxaneHigh-boiling aprotic solvent.
Temperature 100-110 °CTo drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst oxidation.
Issue 3: My Sonogashira coupling of this compound results in low yield and significant alkyne homocoupling.

Symptoms:

  • Low yield of the desired alkynylated product.

  • Formation of a significant amount of the Glaser-Hay homocoupling product.[16]

  • Decomposition of the terminal alkyne.

Causality and Strategic Solutions:

The Sonogashira coupling of aryl chlorides is notoriously difficult.[17][18] In addition to the slow oxidative addition, the copper co-catalyst, often used in traditional Sonogashira protocols, can promote the unwanted homocoupling of the terminal alkyne.

Troubleshooting Workflow:

start Low Yield/Homocoupling in Sonogashira copper 1. Copper-Mediated Homocoupling? start->copper catalyst 2. Catalyst System Ineffective? copper->catalyst No: Re-evaluate Catalyst success Successful Alkynylation copper->success Yes: Use Copper-Free Conditions base 3. Base/Solvent Issues? catalyst->base No: Check Base/Solvent catalyst->success Yes: Use Bulky Ligands/High Temp base->success Yes: Use Amine Base/Solvent

Caption: Troubleshooting workflow for a failing Sonogashira coupling.

Detailed Solutions:

  • Eliminate Copper: For challenging substrates prone to homocoupling, a copper-free Sonogashira protocol is highly recommended. While this may require more forcing conditions, it eliminates the primary pathway for the formation of the undesired dimer.

  • Boost the Palladium Catalyst: A highly active palladium catalyst is non-negotiable.

    • Ligand Selection: Bulky, electron-rich phosphine ligands such as P(tBu)₃ or cataCXium® A are excellent choices for promoting the oxidative addition of the aryl chloride.

    • High Temperatures: These reactions often require temperatures in the range of 120-150 °C. Microwave heating can be particularly effective in this context.

  • Base and Solvent Considerations: In copper-free protocols, an amine often serves as both the base and, in some cases, the solvent.

    • Amine Bases: Pyrrolidine or diisopropylamine are effective bases for these reactions.

Optimized Protocol for Copper-Free Sonogashira Coupling:

ComponentRecommendationRationale
Aryl Halide This compound-
Terminal Alkyne 1.5 - 2 equivalentsExcess to compensate for potential side reactions.
Palladium Source Pd(OAc)₂ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Standard pre-catalysts.
Ligand P(tBu)₃ (4-10 mol%) or cataCXium® A (4-10 mol%)Bulky ligand to facilitate oxidative addition.
Base Pyrrolidine or Cs₂CO₃ (2-3 equivalents)Strong base to deprotonate the alkyne.
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvent.
Temperature 120-140 °CForcing conditions are necessary.
Atmosphere Inert (Nitrogen or Argon)Protects catalyst and alkyne.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so much less reactive than, for example, 2-bromo-5-methylbenzonitrile?

A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf >> Cl.[5] This is due to the bond dissociation energies of the carbon-halogen bond (C-Cl > C-Br > C-I). The stronger C-Cl bond requires a higher activation energy for the palladium catalyst to break it during the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[2]

Q2: Can I use nickel catalysts as an alternative to palladium for coupling this compound?

A: Yes, nickel catalysts are a promising alternative for activating aryl chlorides.[19] Nickel is more earth-abundant and can exhibit unique reactivity. Nickel(0) is a stronger reducing agent than Pd(0) and can more readily undergo oxidative addition with aryl chlorides. Catalyst systems based on NiCl₂(dme) with suitable ligands can be effective, often at lower temperatures than their palladium counterparts.

Q3: I am concerned about the cost of specialized phosphine ligands. Are there any cheaper alternatives?

A: While bulky phosphine ligands are highly effective, there are strategies to mitigate cost. N-Heterocyclic Carbene (NHC) ligands are a viable and sometimes more stable alternative.[8] Additionally, for some transformations, simpler and less expensive ligands like P(tBu)₃ can be effective, particularly when paired with the right palladium source and reaction conditions. Optimizing catalyst loading to the lowest effective level is also a key cost-saving measure.

Q4: How can I tell if my reaction is failing due to catalyst deactivation?

A: Catalyst deactivation can manifest as a reaction that starts but then stalls before completion. This can be due to oxidation of the Pd(0) species or the formation of inactive palladium black. To diagnose this, you can try adding a fresh portion of catalyst and ligand to the stalled reaction. If the reaction restarts, it is a strong indication of catalyst deactivation. To prevent this, ensure your reaction is set up under a strictly inert atmosphere with anhydrous, degassed solvents.

References

Stability of 2-Chloro-5-methylbenzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-methylbenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a solid compound that is generally considered stable under standard ambient conditions.[1] However, to ensure its long-term purity and stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Like many aromatic nitriles, it may be sensitive to strong acids, bases, and oxidizing agents.[1]

Q2: What are the primary degradation pathways for this compound under acidic or basic conditions?

A2: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile (-CN) group.[2][3] This reaction proceeds in two main stages: first, the conversion of the nitrile to an amide intermediate (2-chloro-5-methylbenzamide), and second, the hydrolysis of the amide to the corresponding carboxylic acid (2-chloro-5-methylbenzoic acid).[2]

  • Under acidic conditions: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[2][4][5][6]

  • Under basic conditions: The reaction begins with the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[5][7][8]

Q3: Can the hydrolysis of this compound be stopped at the amide intermediate?

A3: Yes, it is possible to isolate the amide intermediate, particularly under milder basic conditions.[5][8] Harsher conditions, such as higher temperatures and prolonged reaction times, will typically drive the reaction to completion, yielding the carboxylic acid.[5]

Q4: Are there other potential instabilities I should be aware of?

A4: Besides hydrolysis, nitriles can be incompatible with strong oxidizing agents, which can lead to vigorous reactions.[1] Additionally, the combination of bases and nitriles has the potential to produce hydrogen cyanide, a toxic gas.[1] It is also important to note that the cyano group is endothermic, and many organic nitriles can be reactive under certain conditions.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound, particularly in the context of forced degradation or stability studies.

Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Stability Study Sample.
  • Symptom: Your HPLC chromatogram shows additional peaks that are not present in the reference standard of this compound.

  • Possible Cause: These peaks likely represent degradation products formed during your experiment. The most probable degradants are 2-chloro-5-methylbenzamide and 2-chloro-5-methylbenzoic acid due to hydrolysis.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

    Step-by-Step Protocol:

    • Characterize Unknown Peaks: Record the retention times of the unexpected peaks.

    • Obtain Reference Standards: Synthesize or purchase authentic reference standards of 2-chloro-5-methylbenzamide and 2-chloro-5-methylbenzoic acid.

    • Co-injection (Spiking): Prepare a sample of your degraded material and "spike" it by adding a small amount of the reference standards.

    • Re-analyze: Run the spiked sample on your HPLC system. If an unknown peak increases in area and maintains a single peak shape, it is highly likely to be that specific degradant.

    • Confirmation: For definitive identification, use a mass spectrometer coupled with liquid chromatography (LC-MS) to confirm the molecular weight of the degradant peaks.[9]

Issue 2: Inconsistent Degradation Rates Under Seemingly Identical Acidic/Basic Conditions.
  • Symptom: Replicate experiments aimed at studying the degradation of this compound show significant variability in the rate of disappearance of the parent compound.

  • Possible Cause: The rate of hydrolysis is highly sensitive to the exact pH and temperature of the reaction mixture. Small variations in these parameters can lead to inconsistent results. The solubility of the compound in the aqueous medium can also be a factor.

  • Troubleshooting Workflow:

    Caption: Workflow for addressing inconsistent degradation rates.

    Step-by-Step Protocol:

    • Parameter Control: Use a calibrated pH meter to accurately measure and adjust the pH of your reaction medium. Employ a reaction vessel with precise temperature control (e.g., a jacketed reactor or a temperature-controlled shaker).

    • Ensure Homogeneity: If this compound has low solubility in your aqueous medium, consider using a co-solvent (e.g., acetonitrile, methanol) to ensure the reaction mixture is homogeneous.[10]

    • Continuous Monitoring: For prolonged experiments, periodically re-check and adjust the pH of the solution, as it may change over time.

    • Standardized Procedure: Develop and strictly adhere to a standard operating procedure (SOP) for preparing your reaction mixtures to minimize variability.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14]

Condition Reagents and Parameters Primary Degradation Product
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours2-chloro-5-methylbenzoic acid
Basic Hydrolysis 0.1 M NaOH at 60°C for 8 hours2-chloro-5-methylbenzoic acid (as sodium salt)
Oxidative 3% H₂O₂ at room temperature for 24 hoursPotential for N-oxide formation or other oxidative products
Thermal Solid sample at 80°C for 48 hoursTypically stable, but monitor for any changes
Photolytic Solution exposed to UV/Vis light (ICH Q1B)Dependent on chromophore, monitor for degradation

Analytical Method for Monitoring Degradation:

A stability-indicating HPLC method is crucial.[9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a good starting point.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Analysis: Monitor the decrease in the peak area of this compound and the formation of new peaks over time.

References

Technical Support Center: Scaling Up 2-Chloro-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical reaction. The following questions and answers address common issues encountered during synthesis, providing in-depth explanations and actionable solutions to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Safety First: Managing the Hazards of Diazotization

Q1: What are the primary safety concerns when scaling up the synthesis of this compound, which often involves a Sandmeyer reaction?

A1: The principal hazard lies in the diazotization step, which involves the formation of an aryl diazonium salt from an aromatic amine.[1][2] These salts are notoriously unstable and can be explosive in solid form or at elevated temperatures.[3][4][5][6] The main risks during scale-up are:

  • Thermal Runaway: Diazotization is a highly exothermic reaction.[5][7][8][9] Inadequate heat removal in a large reactor can lead to a rapid temperature increase, accelerating the decomposition of the diazonium salt and potentially causing an explosion.[7][8]

  • Gas Evolution: The decomposition of diazonium salts releases nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[3]

  • Instability of Diazonium Salts: These intermediates are sensitive to shock, friction, and heat, and should ideally be used in situ without isolation.[3][4]

Key Safety Recommendations:

  • Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the diazotization process.[3][4][9]

  • Stoichiometric Reagent Addition: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions and instability.[3][4]

  • Venting: Ensure the reactor is properly vented to prevent pressure buildup from nitrogen gas evolution.[3][4]

  • Avoid Isolation: Do not isolate the diazonium salt unless absolutely necessary and with extreme caution on a very small scale.[4][6][10]

Reaction Optimization and Yield

Q2: My yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving uniform mixing can be difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

  • Poor Temperature Control: As mentioned, inadequate heat dissipation in larger vessels can lead to decomposition of the diazonium intermediate.[7][8]

  • Slower Reagent Addition: On a larger scale, reagent addition is often slower to control the exotherm. This prolonged reaction time can lead to degradation of the unstable diazonium salt.

  • Impurity Amplification: Minor side reactions at a small scale can become significant at a larger scale, consuming starting materials and complicating purification.[11]

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous mixture.

  • Optimize Heat Transfer: Use a reactor with a high surface-area-to-volume ratio or a more efficient cooling system.

  • Controlled Addition: While slow addition is necessary, it's crucial to find an optimal rate that balances temperature control with minimizing reaction time.

  • In-Process Monitoring: Utilize techniques like HPLC to monitor the reaction progress and identify the formation of byproducts in real-time.

Impurity Profile and Purification

Q3: I'm observing new or increased levels of impurities in my scaled-up batch of this compound. What are the common byproducts and how can I minimize them?

A3: Common impurities in the Sandmeyer cyanation reaction for synthesizing this compound can include:

  • Phenolic Byproducts: Formed by the reaction of the diazonium salt with water. This is more prevalent at higher temperatures.

  • Azo Compounds: Resulting from the coupling of the diazonium salt with the starting amine or other aromatic species.

  • Unreacted Starting Material: Incomplete diazotization or Sandmeyer reaction.

  • Isomeric Byproducts: Depending on the starting material, other isomers may be formed.

Strategies for Minimizing Impurities:

  • Maintain Low Temperatures: This is crucial to suppress the formation of phenolic byproducts.[3][4][9]

  • Control pH: The pH of the reaction mixture can influence the stability of the diazonium salt and the rate of side reactions.

  • Ensure Complete Diazotization: Before proceeding to the Sandmeyer reaction, confirm the complete consumption of the starting amine using a starch-iodide paper test for excess nitrous acid.[3][4]

  • Efficient Quenching: After the reaction is complete, any remaining diazonium salts should be quenched to prevent the formation of further byproducts.[3][4]

Purification Challenges: On a larger scale, traditional purification methods like column chromatography can be impractical. Consider alternative methods such as:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for removing impurities.

  • Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification.

Experimental Protocols and Data

Illustrative Laboratory-Scale Synthesis Protocol:

This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before any experiment.

Step 1: Diazotization of 2-Amino-5-chlorotoluene

  • In a well-ventilated fume hood, prepare a solution of 2-amino-5-chlorotoluene in aqueous hydrochloric acid in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.

  • Cool the mixture to 0-5°C using a circulating chiller.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.[3][4]

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.[3][4]

  • Once the diazotization is complete, maintain the temperature at 0-5°C for the next step.

Step 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water.[12]

  • Heat this solution to the desired reaction temperature (typically 60-80°C).

  • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue stirring at the elevated temperature for a specified time to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or distillation.

Table 1: Critical Parameters for Scale-Up

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Diazotization Temperature 0-5°C0-5°CMore robust cooling system required. Monitor for exotherms.
NaNO2 Addition Time 15-30 minutes1-2 hoursSlower addition to manage heat generation.
Stirring Speed 500-800 rpm (magnetic stirrer)100-300 rpm (mechanical stirrer)Ensure adequate mixing to avoid localized concentration and temperature gradients.
Heat Transfer High surface area to volume ratioLower surface area to volume ratioReactor design is critical for efficient heat removal.
Quenching Addition of a quenching agentControlled addition of a quenching agent with cooling.Ensure complete destruction of any residual diazonium salts.

Visualizing the Process: Reaction Workflow

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Cyanation cluster_workup Step 3: Work-up & Purification A 2-Amino-5-chlorotoluene + HCl(aq) B Cool to 0-5°C A->B C Slowly add NaNO2(aq) B->C D Aryl Diazonium Salt (in situ) C->D F Add Diazonium Salt Solution D->F Transfer E CuCN/NaCN solution (60-80°C) E->F G Reaction and N2 Evolution F->G H Crude this compound G->H I Extraction with Organic Solvent H->I J Washing and Drying I->J K Solvent Removal J->K L Purification (Recrystallization/Distillation) K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Mechanistic Insight: The Sandmeyer Reaction

G Ar-N2+ Aryl Diazonium Ion Ar• Aryl Radical Ar-N2+->Ar•  Single Electron  Transfer (SET) N2 Nitrogen Gas Ar-N2+->N2 Decomposition Cu(I)CN Copper(I) Cyanide Cu(II)CN Copper(II) Species Cu(I)CN->Cu(II)CN  Oxidation Ar-CN This compound Ar•->Ar-CN  Radical Capture Cu(II)CN->Cu(I)CN  Reductive  Elimination

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the functionalization of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, field-tested advice to navigate the common challenges encountered during the chemical modification of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Introduction to the Chemistry of this compound

This compound is a valuable starting material in medicinal chemistry and materials science. Its structure presents a unique set of electronic and steric properties that must be considered when planning a synthetic route. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The chlorine atom serves as a versatile handle for a variety of cross-coupling reactions. The methyl group, being weakly electron-donating, also influences the regioselectivity and reactivity of the molecule.

This guide will primarily focus on the two most common and powerful strategies for the functionalization of this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions: Including the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNA r): Leveraging the electron-deficient nature of the aromatic ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical approach to identifying the root cause and implementing effective solutions.

Scenario 1: Low to No Product Formation in a Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am seeing very low conversion to the desired biaryl product. What are the likely causes and how can I fix this?

Answer: Low yields in Suzuki-Miyaura couplings are a frequent challenge, often stemming from a few key areas. Given that you are working with an aryl chloride, which is generally less reactive than the corresponding bromide or iodide, careful optimization is crucial.[1]

Initial Checks & Step-by-Step Solutions:

  • Catalyst and Ligand Integrity: The heart of a successful cross-coupling is the palladium catalyst and its coordinating ligand.

    • Problem: The Pd(0) active species is sensitive to air and can be oxidized, rendering it inactive.[1] Phosphine ligands are also prone to oxidation.[1]

    • Solution:

      • Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos) are fresh and have been stored under an inert atmosphere.

      • Thoroughly degas your reaction solvent and reaction vessel. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[1][2]

      • Maintain a positive pressure of inert gas throughout the reaction setup.[2]

  • Base Selection and Quality: The base plays a critical role in the transmetalation step of the catalytic cycle.[2][3]

    • Problem: An inappropriate or poor-quality base can halt the reaction. The base must be strong enough to activate the boronic acid but not so harsh as to cause decomposition of your starting materials or product.

    • Solution:

      • For aryl chlorides, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu.[2][4]

      • Ensure your base is finely powdered and anhydrous, as clumps can lead to poor solubility and inconsistent results.

  • Boronic Acid Stability: Boronic acids can be unstable under reaction conditions, leading to side reactions that consume your starting material.

    • Problem: The primary decomposition pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often exacerbated by the presence of water.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using more stable boronic esters, such as pinacol esters (BPin) or MIDA esters.[2]

      • If using an aqueous base, minimize the amount of water or switch to an anhydrous solvent/base system.

  • Reaction Temperature and Concentration:

    • Problem: Aryl chlorides typically require higher reaction temperatures for efficient oxidative addition.[4] However, excessive heat can lead to catalyst decomposition.

    • Solution:

      • Screen a range of temperatures, typically between 80-120 °C.[2]

      • Ensure the reaction concentration is appropriate, generally between 0.1 M and 0.5 M with respect to the limiting reagent.

Scenario 2: Significant Side Product Formation in a Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound with a primary amine and observing significant byproducts, including the hydrodehalogenated starting material (5-methylbenzonitrile). How can I suppress these side reactions?

Answer: The formation of byproducts in Buchwald-Hartwig aminations is common, especially with challenging substrates like aryl chlorides.[4] The primary side reactions to consider are hydrodehalogenation and amine homocoupling.

Troubleshooting Side Reactions:

  • Hydrodehalogenation (Reduction of the Aryl Chloride):

    • Cause: This occurs when the palladium intermediate reacts with a hydride source before reductive elimination with the amine. The base can sometimes facilitate this process.

    • Mitigation:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[5] These ligands promote the desired reductive elimination step over side reactions.

      • Base Strength: While a strong base is necessary, an overly strong or hindered base can sometimes favor hydrodehalogenation. If using NaOt-Bu, consider switching to LiHMDS or K₃PO₄.

      • Temperature Control: Running the reaction at the lowest effective temperature can often minimize this side reaction.

  • Homocoupling of the Amine:

    • Cause: This is less common but can occur under certain conditions, particularly if the reaction is not sufficiently inert.

    • Mitigation:

      • Inert Atmosphere: As with Suzuki couplings, rigorous exclusion of oxygen is critical.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for the functionalization of this compound?

A1: For an electron-deficient aryl chloride like this compound, a highly active catalyst system is required.[1] For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich biaryl phosphine ligands are generally the most effective.[2] Good starting points include:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: XPhos, SPhos, or RuPhos

For Buchwald-Hartwig aminations , similar ligand systems are recommended due to the challenging nature of coupling an aryl chloride.[4][6] The use of pre-formed palladium catalysts, such as XPhos Pd G3, can also offer improved reliability and ease of use.

Q2: What is the best solvent for these cross-coupling reactions?

A2: The choice of solvent is crucial for ensuring all components remain in solution at the reaction temperature.

  • For Suzuki-Miyaura couplings, common solvents include toluene, 1,4-dioxane, or THF, often with a small amount of water if an inorganic base like K₂CO₃ or K₃PO₄ is used.[1]

  • For Buchwald-Hartwig aminations, aprotic polar solvents such as toluene, 1,4-dioxane, or DME are typically employed.

Q3: Can I perform a nucleophilic aromatic substitution (SNA r) on this compound?

A3: Yes, SNA r is a viable strategy, particularly with strong nucleophiles. The electron-withdrawing nitrile group ortho to the chlorine atom activates the position for nucleophilic attack.[7]

  • Suitable Nucleophiles: Strong nucleophiles like alkoxides (e.g., sodium methoxide), thiolates, or amines under forcing conditions (high temperature and pressure) can displace the chloride.

  • Reaction Conditions: The reaction typically requires a polar aprotic solvent like DMSO or DMF and elevated temperatures to proceed at a reasonable rate.

Q4: I am observing homocoupling of my boronic acid in a Suzuki reaction. What is the cause and how can I prevent it?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction.

  • Cause: This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that consumes the boronic acid.[8]

  • Prevention:

    • Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction mixture is free of oxygen.[2]

    • Catalyst Choice: Using a pre-catalyst that cleanly generates the Pd(0) species in situ can also help minimize side reactions.

Experimental Protocols and Data

Optimized Conditions for Common Functionalizations

The following table summarizes recommended starting conditions for the functionalization of this compound. These should be considered as a starting point for further optimization.

Reaction TypeCoupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)100-110
Buchwald-Hartwig Primary AminePd₂(dba)₃ (1.5%)XPhos (3%)NaOt-Bu (2.0)Toluene100
Buchwald-Hartwig Secondary AminePd(OAc)₂ (2%)RuPhos (4%)K₂CO₃ (2.0)1,4-Dioxane110
SNA r Sodium MethoxideN/AN/ANaOMe (1.5)DMSO120
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Check Inert Atmosphere & Degassing Start->Check_Inert Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Base) Check_Inert->Check_Reagents If still low Success Improved Yield Check_Inert->Success Optimize_Base Optimize Base (Strength & Solubility) Check_Reagents->Optimize_Base If still low Check_Reagents->Success Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp If still low Optimize_Base->Success Consider_Ligand Screen Different Ligands Optimize_Temp->Consider_Ligand If still low Optimize_Temp->Success Consider_Ligand->Success

References

Technical Support Center: Purification of Commercial 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 2-Chloro-5-methylbenzonitrile (C₈H₆ClN). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound and require high purity for their applications. Here, we address common challenges and provide practical, evidence-based solutions to ensure the integrity of your experiments.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the final product, and introduce complexities in downstream processes and analytical interpretations. Commercial grades of this compound may contain isomers, starting materials, and byproducts from its synthesis. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The primary impurities often stem from the synthetic route used for its production. These can include:

  • Isomeric Impurities: The most common isomeric impurity is 2-Chloro-3-methylbenzonitrile, which can be challenging to separate due to its similar physical properties. Other positional isomers may also be present.

  • Starting Materials: Unreacted precursors from the manufacturing process.

  • Byproducts of Synthesis: These can include compounds formed from side reactions during chlorination or cyanation steps. For instance, hydrolysis of the nitrile group can lead to the corresponding amide or carboxylic acid.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: How can I assess the purity of my this compound sample?

A2: A multi-faceted analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent technique for separating and quantifying non-volatile impurities.[1] A C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Gas Chromatography (GC): Due to the volatility of the compound, GC is well-suited for purity assessment and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify isomeric impurities and other organic contaminants by analyzing the chemical shifts and integration of the peaks.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range suggests the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is stable under recommended storage conditions.[3] Avoid contact with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[3]

Troubleshooting Guide: Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Isomeric Impurity Detected by HPLC/GC
  • Problem: After initial purification attempts, a significant peak corresponding to an isomer (e.g., 2-Chloro-3-methylbenzonitrile) remains.

  • Cause: Isomers often have very similar polarities and boiling points, making them difficult to separate by standard recrystallization or distillation.

  • Solution: Fractional Distillation Under Reduced Pressure

    • Rationale: A slight difference in boiling points can be exploited through careful fractional distillation. Performing the distillation under vacuum lowers the boiling point, preventing potential decomposition of the compound at high temperatures.

    • Protocol: See "Experimental Protocol 1: High-Efficiency Fractional Vacuum Distillation" below.

Issue 2: Oily Product Obtained After Recrystallization
  • Problem: The compound "oils out" or precipitates as an oil instead of forming crystals during recrystallization.

  • Cause: This can be due to several factors: the solvent is too nonpolar for the compound at the cooling temperature, the cooling rate is too rapid, or the presence of impurities is depressing the melting point.

  • Solution: Optimization of Recrystallization Solvent System

    • Rationale: A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. A binary solvent system can often provide the necessary polarity balance.

    • Troubleshooting Steps:

      • Solvent Selection: If a single solvent fails, try a binary system. For this compound, combinations like ethanol/water or hexane/ethyl acetate can be effective.

      • Controlled Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

      • Seeding: Introduce a seed crystal (a pure crystal of the compound) to induce crystallization.

Issue 3: Low Recovery After Purification
  • Problem: A significant loss of material is observed after performing a purification step.

  • Cause: This could be due to the high solubility of the compound in the recrystallization solvent even at low temperatures, multiple transfer steps, or adherence of the product to filtration apparatus.

  • Solution: Methodical Optimization

    • Rationale: A systematic approach to each step of the purification process can minimize losses.

    • Troubleshooting Steps:

      • Minimize Solvent Volume: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the compound.

      • Efficient Filtration: Ensure a good seal on your vacuum filtration setup and wash the collected crystals with a minimal amount of cold solvent.

      • Consider Chromatography: For small-scale purifications where high purity is critical, column chromatography may offer a better yield despite being more labor-intensive.

Experimental Protocols

Experimental Protocol 1: High-Efficiency Fractional Vacuum Distillation

This protocol is designed for separating closely boiling isomers.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the impure this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuate the System: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the distillate in separate fractions. Monitor the head temperature closely. A stable temperature indicates the distillation of a pure fraction. The boiling point of this compound is 113°C at 7 torr.[4]

  • Analysis: Analyze each fraction by GC or HPLC to determine its purity. Combine the pure fractions.

Experimental Protocol 2: Optimized Recrystallization

This protocol provides a general framework for recrystallization.

Methodology:

  • Solvent Screening: In test tubes, test the solubility of small amounts of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and binary mixtures) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >99%Cost-effective, scalable.[5]Can have lower yields, may not remove all isomers effectively.[6]
Fractional Vacuum Distillation >99.5%Excellent for separating volatile isomers.Requires specialized equipment, potential for thermal decomposition if not controlled.
Flash Column Chromatography >99.8%High resolution for complex mixtures.[7]Labor-intensive, requires significant solvent volumes, may be less suitable for large scale.

Visualizations

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product Start Commercial This compound Purity_Check Purity Assessment (HPLC, GC, NMR) Start->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization If solid with melting point depression Distillation Fractional Vacuum Distillation Purity_Check->Distillation If isomeric impurities are volatile Chromatography Column Chromatography Purity_Check->Chromatography For high purity on a small scale Final_Purity_Check Final Purity Analysis Recrystallization->Final_Purity_Check Distillation->Final_Purity_Check Chromatography->Final_Purity_Check Pure_Product Pure Product (>99.5%) Final_Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Oily Product Forms Cause1 Solvent too nonpolar Start->Cause1 Cause2 Cooling too rapid Start->Cause2 Cause3 High impurity load Start->Cause3 Solution1 Use binary solvent system Cause1->Solution1 Solution2 Slow, controlled cooling Cause2->Solution2 Solution3 Pre-purify by distillation Cause3->Solution3

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of 2-Chloro-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve peak tailing, ensuring robust and accurate HPLC results.

Introduction: Understanding Peak Tailing

In an ideal HPLC separation, a chromatographic peak exhibits a symmetrical, Gaussian shape. Peak tailing is a common deviation where the latter half of the peak is broader than the leading half, often leading to issues with integration, resolution, and overall analytical accuracy.[1] This phenomenon typically arises from secondary, unwanted interactions between the analyte and the stationary phase, or from issues within the HPLC system itself.[2][3]

This compound, an aromatic nitrile, can be susceptible to peak tailing due to a combination of factors. While the nitrile group is a very weak base, other interactions can play a significant role. This guide will walk you through a logical troubleshooting process to identify and rectify the root cause of peak tailing in your analysis.

Frequently Asked Questions (FAQs)

Q1: Is the basicity of the nitrile group on this compound causing peak tailing due to silanol interactions?

A1: This is a common initial thought, as basic compounds are well-known to interact with acidic silanol groups on silica-based columns, causing peak tailing.[1][2] However, nitriles are extremely weak bases. For instance, the pKa of the conjugate acid of benzonitrile is approximately -10.[3] This means that in the typical pH range of reversed-phase HPLC (pH 2-8), the nitrile group of this compound will be in its neutral, non-protonated form. Therefore, strong ionic interactions with deprotonated silanols are highly unlikely to be the primary cause of peak tailing for this specific compound. The focus should be on other potential causes.

Q2: What are the most likely causes of peak tailing for a weakly basic/neutral compound like this compound?

A2: For a compound like this compound, the most probable causes of peak tailing, in order of likelihood, are:

  • Secondary Silanol Interactions (Non-ionic): Even though the nitrile is not basic, other polar parts of the molecule can have dipole-dipole or hydrogen bonding interactions with active silanol groups on the silica surface.[3][4]

  • Metal Contamination: Trace metal impurities in the silica matrix of the column or from stainless-steel components of the HPLC system can chelate with the analyte, leading to secondary retention and peak tailing.[5][6]

  • Column Degradation: Over time, columns can degrade, leading to a void at the column inlet or a damaged stationary phase, both of which can cause peak distortion.[3][7]

  • Extra-Column Effects: Excessive volume from tubing, fittings, or the detector cell can lead to band broadening and peak tailing, especially for early-eluting peaks.[8]

  • Mobile Phase Issues: While pH is less likely to be a factor for this analyte's ionization, an improperly prepared or unbuffered mobile phase can still contribute to poor peak shape.

Q3: Should I still consider adjusting the mobile phase pH?

A3: While adjusting the pH won't significantly change the charge of this compound, it can influence the ionization state of the stationary phase. Operating at a lower pH (e.g., pH 2.5-3.5) will ensure that the residual silanol groups on the silica surface are fully protonated and thus less active for secondary interactions.[2][8] Therefore, a low pH mobile phase is generally recommended.

Systematic Troubleshooting Guide

A systematic approach is crucial for efficiently identifying the root cause of peak tailing. Follow the steps outlined in the flowchart below.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_column Step 1: Column Health Check - Test with a neutral standard (e.g., Toluene) - Inspect column history and age start->check_column column_issue Column Issue Identified - Contamination - Void - Aged Column check_column->column_issue Poor peak shape for standard check_mobile_phase Step 2: Mobile Phase Evaluation - Verify pH (target < 3.5) - Ensure adequate buffering - Freshly prepare mobile phase check_column->check_mobile_phase Good peak shape for standard column_solution Solution: - Perform column wash protocol - Replace column column_issue->column_solution mobile_phase_issue Mobile Phase Issue Identified - Incorrect pH - No buffer - Degraded mobile phase check_mobile_phase->mobile_phase_issue Issue found check_method Step 3: Method Parameter Optimization - Evaluate mobile phase composition - Consider a different column chemistry check_mobile_phase->check_method No issue found mobile_phase_solution Solution: - Adjust pH with acid (e.g., Formic/Phosphoric) - Add buffer (e.g., Phosphate) - Prepare fresh mobile phase mobile_phase_issue->mobile_phase_solution method_issue Method Issue Identified - Sub-optimal mobile phase - Inappropriate column check_method->method_issue Improvement needed check_system Step 4: HPLC System Inspection - Check for extra-column volume - Inspect for leaks - Consider metal contamination check_method->check_system No improvement method_solution Solution: - Increase organic modifier strength - Use a highly deactivated (end-capped) or alternative phase column method_issue->method_solution system_issue System Issue Identified - Long/wide tubing - Loose fittings - Metal leaching check_system->system_issue Issue found system_solution Solution: - Minimize tubing length/ID - Tighten fittings - Add a chelating agent (e.g., EDTA) to mobile phase system_issue->system_solution Analyte_Interactions silanol Si-OH (Active Silanol Site) metal M+ (Metal Impurity) analyte Cl-Ph-CN analyte->silanol Hydrogen Bonding / Dipole-Dipole Interaction (Secondary Retention) analyte->metal Chelation (Secondary Retention) explanation These secondary interactions cause a portion of the analyte molecules to be retained longer than the bulk, leading to a 'tailing' peak.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5-methylbenzonitrile: Unraveling Molecular Structure Through NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists engaged in this meticulous work, a comprehensive understanding of a molecule's three-dimensional architecture is paramount for predicting its biological activity, metabolic fate, and potential toxicities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-5-methylbenzonitrile, a substituted aromatic compound of interest in medicinal chemistry.

Beyond a mere presentation of data, this document delves into the causality behind experimental choices, offers a comparative assessment with alternative analytical techniques, and is grounded in authoritative references to ensure scientific integrity.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for determining the structure of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it a primary technique for organic chemists. The two most common types of NMR spectroscopy are ¹H (proton) and ¹³C (carbon-13) NMR, which probe the magnetic properties of hydrogen and carbon-13 nuclei, respectively.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The predicted ¹H and ¹³C NMR spectra for this compound provide a detailed fingerprint of its molecular structure. The data, summarized in the tables below, were obtained using the NMRDB.org prediction tool.

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.56d1HH-6
7.41dd1HH-4
7.30d1HH-3
2.37s3H-CH₃

d : doublet, dd : doublet of doublets, s : singlet

Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
141.5C-5
135.2C-1
134.8C-3
132.0C-6
131.6C-4
117.4C-2
112.9-CN
20.7-CH₃

Spectral Interpretation: A Deeper Dive

The predicted chemical shifts and multiplicities in the ¹H NMR spectrum are consistent with the structure of this compound.

  • Aromatic Protons: The three protons on the aromatic ring appear in the region of 7.30-7.56 ppm, which is characteristic for aromatic protons. The electron-withdrawing nature of the chloro and nitrile groups, along with the electron-donating methyl group, influences their specific chemical shifts.

    • The proton at the 6-position (H-6) is predicted to be a doublet due to coupling with the proton at the 4-position.

    • The proton at the 4-position (H-4) is predicted to be a doublet of doublets, as it is coupled to both H-3 and H-6.

    • The proton at the 3-position (H-3) is predicted to be a doublet, coupled to H-4.

  • Methyl Protons: The three protons of the methyl group are predicted to appear as a singlet at approximately 2.37 ppm. The singlet multiplicity is expected as there are no adjacent protons for coupling.

The ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons: The six aromatic carbons are predicted to resonate between 117.4 and 141.5 ppm. The carbon attached to the chlorine atom (C-2) and the carbon attached to the nitrile group (C-1) are significantly influenced by these electronegative substituents.

  • Nitrile Carbon: The carbon of the nitrile group (-CN) is predicted to have a chemical shift of around 112.9 ppm.

  • Methyl Carbon: The methyl carbon is predicted to appear at approximately 20.7 ppm, a typical value for an alkyl carbon attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, a standardized protocol should be followed. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual proton and carbon signals should not overlap with the signals of the analyte.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence, such as a single 90° pulse.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-5 seconds between scans to allow for full relaxation of the protons.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Employ a pulse sequence with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Use a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative accuracy, especially for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate assign Assign Peaks integrate->assign

Caption: Experimental workflow for NMR data acquisition and analysis.

A Comparative Perspective: NMR vs. Other Analytical Techniques

While NMR is a cornerstone of structural elucidation, a comprehensive characterization of a compound often involves a multi-technique approach. Here, we compare NMR with two other common analytical methods: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Detailed connectivity, stereochemistry, and dynamic information.Molecular weight and elemental composition.Presence of specific functional groups.
Sample Amount MilligramsMicrograms to nanogramsMilligrams
Sample State Solution or solid-stateGas phase (ions)Solid, liquid, or gas
Strengths Unambiguous structure determination.High sensitivity and accuracy in mass determination.Rapid and non-destructive.
Limitations Lower sensitivity, can be time-consuming.Does not provide detailed structural connectivity.Limited information for complex molecules.

Mass Spectrometry (MS): For this compound, MS would readily provide its molecular weight (151.59 g/mol ) and the characteristic isotopic pattern of a chlorine-containing compound. High-resolution MS could confirm its elemental formula (C₈H₆ClN). However, MS alone cannot distinguish between isomers, such as 2-chloro-4-methylbenzonitrile.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for the C≡N (nitrile) stretch (around 2220-2260 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C-Cl stretch. While useful for confirming the presence of these functional groups, IR spectroscopy provides minimal information about their relative positions on the aromatic ring.

Analytical_Techniques cluster_compound This compound cluster_techniques Analytical Techniques cluster_info Information Obtained Compound C₈H₆ClN NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR NMR_Info Connectivity Stereochemistry (Complete Structure) NMR->NMR_Info Provides MS_Info Molecular Weight Elemental Formula MS->MS_Info Provides IR_Info Functional Groups (C≡N, C-Cl, C-H) IR->IR_Info Provides

Caption: Comparison of information from different analytical techniques.

Conclusion: An Integrated Approach to Structural Verification

The predicted ¹H and ¹³C NMR spectral data for this compound offer a detailed and insightful view into its molecular architecture. This guide has not only presented this data but has also contextualized it within a practical experimental framework and compared its utility against other powerful analytical techniques. For researchers, scientists, and drug development professionals, the ability to expertly interpret and integrate data from multiple spectroscopic methods is essential for the confident and accurate characterization of chemical compounds. While NMR spectroscopy remains the gold standard for unambiguous structure determination, its power is magnified when used in concert with techniques like mass spectrometry and infrared spectroscopy, providing a self-validating system for molecular analysis.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methylbenzonitrile is a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted benzonitrile structure makes it a versatile intermediate for the creation of more complex molecules. The strategic placement of the chloro, methyl, and nitrile groups allows for a range of chemical transformations. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of each method's efficiency, scalability, and practicality for researchers and professionals in drug development.

Route 1: The Sandmeyer Reaction of 2-Amino-4-methylbenzonitrile

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides and nitriles from aryl diazonium salts.[1][2][3] This pathway begins with the diazotization of an aromatic amine, followed by displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts.[1][4]

Reaction Scheme

References

A Comparative Guide to the Reactivity of 2-Chloro-5-methylbenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzonitriles

Aromatic nitriles, and specifically substituted benzonitriles, are pivotal intermediates in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr), is of paramount interest to synthetic chemists. 2-Chloro-5-methylbenzonitrile is a key building block, notably in the synthesis of the angiotensin II receptor antagonist, Valsartan. An in-depth understanding of its reactivity in comparison to other substituted benzonitriles is crucial for optimizing reaction conditions, predicting side products, and designing novel synthetic routes. This guide provides a detailed comparison of the reactivity of this compound, supported by the foundational principles of physical organic chemistry and established experimental methodologies.

Understanding Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The archetypal reaction for assessing the reactivity of this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, the chloride ion. The reactivity of the benzonitrile scaffold in SNAr is primarily dictated by the electronic effects of its substituents.

The nitrile group (-CN) is a potent electron-withdrawing group through both inductive and resonance effects. This electronic pull is essential for SNAr, as it serves to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. The more stabilized this intermediate, the lower the activation energy of the reaction, and thus, the faster the rate. The presence of additional electron-withdrawing groups on the aromatic ring generally enhances the rate of SNAr. Conversely, electron-donating groups tend to decrease the reaction rate by destabilizing the Meisenheimer complex.

The Unique Profile of this compound

In this compound, the substituents present a fascinating interplay of electronic and steric effects that govern its reactivity.

  • The Activating Role of the Nitrile Group: The cyano group, being a strong electron-withdrawing group, is the primary activator of the ring for nucleophilic attack. It helps to delocalize the negative charge of the Meisenheimer intermediate, making the substitution reaction feasible.

  • The Leaving Group: The chlorine atom at the C2 position is the leaving group in the SNAr reaction. Its departure is a key step in the reaction mechanism.

  • The Influence of the Methyl Group: The methyl group at the C5 position is an electron-donating group through an inductive effect and hyperconjugation. This electron-donating nature partially counteracts the activating effect of the nitrile group. Consequently, this compound is expected to be less reactive in SNAr than a corresponding benzonitrile with an electron-withdrawing group at the same position.

  • The "Ortho Effect": The placement of the chloro leaving group at the C2 position, ortho to the nitrile group, introduces steric considerations. While the nitrile group is linear and relatively small, the ortho positioning can still influence the approach of the nucleophile and the stability of the transition state. This "ortho effect" can sometimes lead to unexpected reactivity patterns when compared to meta and para isomers.[1]

Comparative Reactivity Analysis

Substituted BenzonitrileSubstituent EffectsPredicted Relative Reactivity (Illustrative)Rationale
4-Chlorobenzonitrile-CN (EWG), -Cl (EWG, LG)1.0 (Reference)The nitrile group para to the chlorine provides good activation.
This compound -CN (EWG), -Cl (LG), -CH₃ (EDG)~0.5 - 0.7 The electron-donating methyl group deactivates the ring compared to the unsubstituted analog.
2,4-Dichlorobenzonitrile-CN (EWG), 2x -Cl (EWG, LG)~1.5 - 2.0The additional electron-withdrawing chlorine atom further activates the ring.
4-Chloro-3-nitrobenzonitrile-CN (EWG), -Cl (LG), -NO₂ (strong EWG)> 10The strongly electron-withdrawing nitro group significantly enhances the reaction rate.
4-Chloro-3-methylbenzonitrile-CN (EWG), -Cl (LG), -CH₃ (EDG)~0.6 - 0.8The electron-donating methyl group at the meta position has a deactivating effect.[2]
3-Chlorobenzonitrile-CN (EWG), -Cl (LG)< 0.1The nitrile group is meta to the leaving group, offering poor stabilization of the Meisenheimer complex.

Note: The relative reactivity values are estimations for illustrative purposes and will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocol for Quantitative Reactivity Comparison

To obtain precise, quantitative data for comparing the reactivity of various substituted benzonitriles, a standardized kinetic experiment is essential. The following protocol outlines a robust method using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of various substituted benzonitriles with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.

Materials:

  • This compound and other substituted benzonitriles of interest

  • Piperidine (or other desired nucleophile)

  • Absolute Ethanol (or other suitable solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each substituted benzonitrile (e.g., 0.1 M in absolute ethanol).

    • Prepare a series of stock solutions of piperidine in absolute ethanol at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).

  • Determination of λmax:

    • React a small amount of a representative benzonitrile with an excess of piperidine to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the reactants have minimal absorbance.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 40.0 ± 0.1 °C).

    • In a quartz cuvette, pipette a known volume of the benzonitrile stock solution and dilute with ethanol to a final volume that is half of the total desired reaction volume.

    • Initiate the reaction by adding an equal volume of one of the piperidine stock solutions to the cuvette, quickly mix, and immediately start recording the absorbance at λmax as a function of time.

    • Continue data acquisition until the reaction is essentially complete (i.e., the absorbance reading becomes stable).

    • Repeat the kinetic run for each concentration of piperidine.

    • Perform the entire series of experiments for each substituted benzonitrile you wish to compare.

  • Data Analysis:

    • Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess compared to the substrate), the reaction will follow first-order kinetics with respect to the benzonitrile.

    • The observed pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of piperidine.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams are provided.

SNAr_Mechanism Reactants Substituted Benzonitrile + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + Leaving Group Intermediate->Product Loss of Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Measurement cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Benzonitriles & Nucleophile) Determine_Lambda_Max Determine λmax of Product Stock_Solutions->Determine_Lambda_Max Run_Reactions Initiate Reactions in Spectrophotometer Determine_Lambda_Max->Run_Reactions Collect_Data Record Absorbance vs. Time Run_Reactions->Collect_Data Plot_lnA_vs_t Plot ln(A∞ - At) vs. Time to get k_obs Collect_Data->Plot_lnA_vs_t Plot_kobs_vs_conc Plot k_obs vs. [Nucleophile] to get k₂ Plot_lnA_vs_t->Plot_kobs_vs_conc Compare_k2 Compare k₂ values Plot_kobs_vs_conc->Compare_k2

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is a nuanced interplay of the activating effect of the nitrile group and the deactivating, albeit weakly, effect of the meta-positioned methyl group. While a direct quantitative comparison with a wide range of substituted benzonitriles from the literature is challenging, the principles of physical organic chemistry provide a solid framework for predicting relative reactivities. For researchers requiring precise comparative data, the provided experimental protocol offers a reliable method for determining second-order rate constants. A thorough understanding of these reactivity trends is indispensable for the rational design of synthetic strategies in modern drug discovery and development.

References

A Comparative Guide to the Purity Assessment of 2-Chloro-5-methylbenzonitrile: GC-MS vs. Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is of paramount importance. 2-Chloro-5-methylbenzonitrile is a key building block in the synthesis of various pharmaceuticals, and its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, supported by experimental protocols and data.

The Critical Role of Purity in Pharmaceutical Synthesis

The presence of impurities in a starting material like this compound can have cascading effects throughout a synthetic route. These impurities may be unreacted starting materials from its own synthesis, byproducts of side reactions, or degradation products. Such impurities can potentially react in subsequent steps to form new, unexpected byproducts, some of which may be difficult to remove from the final API. Therefore, a robust and accurate analytical methodology for purity determination is not just a quality control measure, but a critical component of process understanding and control in pharmaceutical development.

GC-MS: A Powerful Tool for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in the pharmaceutical industry for the analysis of volatile and semi-volatile compounds.[1] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[2] This combination makes GC-MS particularly well-suited for identifying and quantifying impurities, even at trace levels.[3]

The Rationale Behind GC-MS for this compound Analysis

This compound is a volatile compound, making it an ideal candidate for GC analysis. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for confident identification of the main component and any co-eluting impurities.

Potential Impurities in this compound

The synthesis of this compound can result in several potential impurities. For instance, a common synthetic route involves the Sandmeyer reaction of 2-amino-5-methylbenzonitrile. In this case, potential impurities could include residual starting material, a diazonium salt intermediate, or byproducts from side reactions such as the formation of phenols or other halogenated species. Another route could involve the chlorination of 5-methylbenzonitrile, which could lead to the formation of positional isomers (e.g., 3-chloro-5-methylbenzonitrile or 4-chloro-3-methylbenzonitrile) or dichlorinated byproducts.

A hypothetical impurity profile for this compound might include:

  • Starting Materials: 2-Amino-5-methylbenzonitrile or 5-methylbenzonitrile

  • Positional Isomers: 3-Chloro-5-methylbenzonitrile, 4-Chloro-3-methylbenzonitrile

  • Over-reacted Products: Dichloro-5-methylbenzonitrile isomers

  • Byproducts from Side Reactions: 2-Hydroxy-5-methylbenzonitrile

A robust GC-MS method must be able to separate and identify these potential impurities from the main analyte.

Experimental Protocol: GC-MS Purity Assessment

This protocol is a starting point for the analysis of this compound and should be validated according to ICH guidelines for its intended use.[4][5][6]

1. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable GC-grade solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample solution at a concentration that falls within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into GC vials.[7]

2. GC-MS Instrumentation and Conditions

ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentA standard, reliable GC system.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive and specific detection.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[8]
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and impurities.
Injection Volume 1 µL, Split ratio 50:1A split injection is used to prevent column overloading with a concentrated sample.
Oven Program Initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analytes between the GC and MS.
Ion Source Temp 230 °COptimizes ionization efficiency.
Quadrupole Temp 150 °CMaintains stable mass analysis.
Ionization Mode Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40-400 amuCovers the expected mass range of the analyte and potential impurities.

3. Data Analysis

  • Identification: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., NIST library).

  • Impurity Identification: Tentatively identify impurity peaks by comparing their mass spectra to a spectral library. Confirmation of impurity identity requires analysis of a reference standard.

  • Quantification: Calculate the purity of the this compound sample using the area percent method. For more accurate quantification of specific impurities, a calibration curve should be generated using certified reference standards for each impurity.

Quantitative NMR (qNMR): A Powerful Alternative

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[9][10] Unlike chromatographic techniques that rely on the response of a detector to a given compound, qNMR is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2]

The Rationale for Using qNMR

The key advantage of qNMR is that it can provide a direct measure of the molar concentration of an analyte without the need for a specific reference standard of that same analyte.[2] Instead, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be accurately calculated. This is particularly advantageous in early drug development when reference standards for impurities may not be available.[10]

Experimental Protocol: ¹H qNMR Purity Assessment

1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters

ParameterSettingRationale
NMR Spectrometer Bruker Avance III 400 MHz or equivalentA high-field NMR provides better signal dispersion and sensitivity.
Probe 5 mm BBO probeA standard broadband probe suitable for ¹H NMR.
Temperature 298 KA standard, controlled temperature for reproducible results.
Pulse Sequence A standard 90° pulse sequence (e.g., zg30)A simple and robust pulse sequence for quantitative analysis.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonA sufficiently long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration. The T₁ values should be determined experimentally. A value of 30-60 seconds is often a good starting point.
Number of Scans (ns) 16 or higherA sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio for accurate integration, especially for impurity signals.
Acquisition Time (aq) At least 3 secondsA longer acquisition time provides better resolution.
Spectral Width (sw) ~16 ppmA spectral width that encompasses all expected signals.

3. Data Processing and Purity Calculation

  • Apply a Fourier transform to the free induction decay (FID) with an exponential window function (e.g., line broadening of 0.3 Hz).

  • Phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal from the internal standard.

  • Calculate the purity of the this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of protons giving rise to the analyte signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons giving rise to the internal standard signal

    • MWanalyte = Molecular weight of the analyte (151.59 g/mol for C₈H₆ClN)[11]

    • MWIS = Molecular weight of the internal standard

    • mIS = Mass of the internal standard

    • manalyte = Mass of the analyte sample

    • PIS = Purity of the internal standard

Comparison of GC-MS and qNMR for Purity Assessment

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.Direct measurement of molar concentration based on the integral of NMR signals relative to a certified internal standard.[2]
Primary Strength Excellent for identifying and quantifying volatile impurities, even at trace levels.[3] Provides structural information from fragmentation patterns.High precision and accuracy for the primary analyte without the need for a specific reference standard of the analyte.[9][10]
Sample Preparation Dilution in a suitable solvent.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Analysis Time Typically longer due to the chromatographic separation (can be ~20-30 minutes per sample).Rapid analysis, often around 5-15 minutes per sample.
Quantification Typically uses area percent for purity estimation. For accurate quantification of impurities, individual certified reference standards are required.Direct and absolute quantification against an internal standard of known purity.[10]
Data Interpretation Involves peak integration and comparison to mass spectral libraries.Involves integration of NMR signals and calculation of purity based on molar ratios.
Limitations Requires the analyte to be volatile and thermally stable. Quantification can be less accurate without specific reference standards for each impurity.Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate quantification in complex mixtures.

Visualizing the Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into GC filter->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify by RT & MS integrate->identify quantify Quantify (Area %) identify->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for the qNMR analysis of this compound.

Conclusion: A Synergistic Approach

Both GC-MS and qNMR are powerful techniques for the purity assessment of this compound, each with its own distinct advantages. GC-MS excels at the separation and identification of volatile impurities, providing a comprehensive impurity profile. In contrast, qNMR offers a highly accurate and precise method for determining the absolute purity of the main component without the need for a specific reference standard.

For a comprehensive quality control strategy, a synergistic approach is often the most effective. GC-MS can be used to identify and quantify trace impurities, while qNMR can be employed to provide a highly accurate determination of the overall purity of the bulk material. The choice of the primary method will depend on the specific requirements of the analysis, such as the need for impurity identification versus the need for a highly accurate purity value for the main component. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their materials.

References

A Senior Application Scientist's Guide to the Assay of 2-Chloro-5-methylbenzonitrile: A Comparative Analysis of HPLC-UV and GC-FID Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is a cornerstone of robust and reproducible synthesis. 2-Chloro-5-methylbenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. The choice of analytical methodology for its assay can significantly impact the reliability of purity assessments, yield calculations, and stability studies.

This guide provides an in-depth comparison of two powerful chromatographic techniques for the quantitative analysis of this compound: a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method. We will delve into the causality behind the experimental choices, present detailed, self-validating protocols, and offer a clear, data-driven comparison to guide your selection of the most appropriate technique for your laboratory's needs.

The Workhorse of Pharmaceutical Analysis: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a ubiquitous technique in pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] For the assay of this compound, a reversed-phase HPLC method with UV detection offers a robust and reliable approach.

The Rationale Behind the Method

The proposed method is built on established principles of reversed-phase chromatography. A non-polar stationary phase (C18) is chosen to interact with the moderately non-polar this compound molecule. The mobile phase, a mixture of a polar organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and sharp peak shape. The nitrile and chloro-substituted benzene ring of the analyte contains a chromophore that absorbs UV light, making UV detection a suitable and cost-effective choice. Methods for structurally similar compounds, such as other benzonitrile derivatives, often utilize a C18 column and a mobile phase consisting of acetonitrile and water, providing a strong starting point for this method development.

Experimental Protocol: HPLC-UV Assay

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

  • Run Time: 10 minutes

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration of 50 µg/mL.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: HPLC-UV Experimental Workflow for this compound Assay.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] This validation process demonstrates that the method is suitable for its intended purpose.

dot graph TD { node [shape=parallelogram, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Key Parameters for Analytical Method Validation.

Table 1: Summary of HPLC-UV Method Validation Data (Hypothetical)

Validation ParameterAcceptance Criteria (ICH Q2(R1))Result
Specificity No interference from blank/placebo at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL
Robustness No significant impact on results.Pass

These are representative data based on typical method performance and are intended for illustrative purposes.

An Alternative Approach: Gas Chromatography with Flame Ionization Detection (GC-FID)

For volatile and semi-volatile compounds, Gas Chromatography (GC) presents a powerful alternative to HPLC.[5][6] Given that this compound has a moderate molecular weight (151.59 g/mol ) and is likely to be thermally stable and volatile, GC-FID is a highly suitable technique for its quantification.[7]

The Rationale Behind the Method

GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column. A flame ionization detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it an excellent choice for the assay of this compound.[2][4][8] GC-FID often offers advantages in terms of speed and lower solvent consumption compared to HPLC.[9]

Experimental Protocol: GC-FID Assay

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 220°C, hold for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Preparation of Solutions:

  • Solvent: Acetone or Dichloromethane (GC grade)

  • Standard and Sample Preparation: Similar to the HPLC method, prepare a stock solution and working standards in the chosen solvent. The concentration range for the calibration curve would typically be similar to that used for HPLC.

Head-to-Head Comparison: HPLC-UV vs. GC-FID

The choice between HPLC-UV and GC-FID depends on several factors, including the available instrumentation, sample throughput requirements, and the specific goals of the analysis.

Table 2: Comparative Guide to HPLC-UV and GC-FID for this compound Assay

FeatureHPLC-UVGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile substances.Volatile and thermally stable compounds.
Speed Moderate (typically 10-20 minutes per run).[9]Fast (typically 5-10 minutes per run).[6][9]
Mobile Phase Requires large volumes of expensive, high-purity solvents.Uses inert gases (Helium, Hydrogen, Nitrogen), which are generally less expensive.
Operating Temperature Typically at or near ambient temperature.Requires high temperatures for volatilization of the sample.
Detector UV detector is selective for chromophoric compounds.FID is a near-universal detector for organic compounds.
Sensitivity Good, with LOD and LOQ typically in the low µg/mL to ng/mL range.Excellent, often with lower detection limits than UV for suitable compounds.
Robustness Generally very robust and reproducible.Robust, but can be sensitive to injection technique and column degradation at high temperatures.
Cost Higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and lower cost of consumables (gases).

Conclusion and Recommendations

Both the proposed HPLC-UV and GC-FID methods are well-suited for the accurate and reliable assay of this compound. The choice between them is a practical one, guided by the specific needs of the laboratory.

  • Choose HPLC-UV when:

    • Analyzing samples that may contain non-volatile impurities.

    • The laboratory is already heavily invested in and standardized on HPLC instrumentation.

    • The thermal stability of the analyte or potential impurities is a concern.

  • Choose GC-FID when:

    • High sample throughput and speed are critical.

    • Minimizing solvent consumption and cost is a priority.

    • High sensitivity is required for trace-level analysis.

Ultimately, the development and validation of a robust analytical method are paramount. By understanding the principles and performance characteristics of both HPLC-UV and GC-FID, researchers can confidently select and implement the optimal technique for the assay of this compound, ensuring the integrity and quality of their scientific work.

References

A Senior Application Scientist's Guide to Catalytic Transformations of 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Chloro-5-methylbenzonitrile in Synthesis

This compound is a key aromatic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring, offers multiple reaction sites for chemical modification. The chlorine atom, in particular, serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative study of various catalytic systems for the most common and synthetically useful transformations of this compound, with a focus on providing actionable experimental data and insights for researchers, scientists, and drug development professionals.

Core Catalytic Reactions and Comparative Catalyst Performance

The following sections delve into the most important palladium- and nickel-catalyzed cross-coupling reactions involving this compound. For each reaction, a comparative analysis of catalyst systems is presented, drawing from literature on the target molecule and structurally similar aryl chlorides.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an aryl halide with a boronic acid or ester.[3][4] For a substrate like this compound, this reaction opens the door to a vast array of 2-aryl-5-methylbenzonitrile derivatives, which are precursors to various bioactive molecules.[5]

The choice of catalyst, and particularly the phosphine ligand, is critical for achieving high yields and turnover numbers, especially with a less reactive aryl chloride. Bulky, electron-rich phosphine ligands are generally preferred as they promote the oxidative addition of the palladium(0) catalyst to the aryl chloride bond.[6]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes & Reference
Pd(OAc)₂SPhosK₃PO₄TolueneRT2~98Highly active for aryl chlorides.[7]
Pd(OAc)₂XPhosK₃PO₄Toluene10012~95Effective for sterically hindered substrates.[7]
Pd(PPh₃)₄PPh₃Na₂CO₃ (aq)Toluene/Ethanol80-902-1285-95A classic, reliable system.[4]
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene11024~90A nickel-based alternative.[8]

Note: Yields are based on reactions with structurally similar aryl chlorides and are indicative of expected performance with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

  • This compound (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L₂) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9] This reaction is of paramount importance in medicinal chemistry, as the aniline moiety is a common feature in many pharmaceutical agents. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position.

Similar to the Suzuki-Miyaura coupling, the choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich biarylphosphine ligands are often the most effective.[9]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes & Reference
Pd₂(dba)₃XPhosNaOtBuToluene10012-24>90A highly general and effective system.[10]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH11012-2485-95Milder base, suitable for sensitive substrates.
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuTolueneRT-802-12>95Highly active, can sometimes be run at RT.[9]
Ni(cod)₂/IMesIMes (NHC)NaOtBuDioxane10012-24~90A nickel-based system with an N-heterocyclic carbene ligand.

Note: Yields are based on reactions with structurally similar aryl chlorides and are indicative of expected performance with this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[9][10]

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox, add NaOtBu to a dry Schlenk flask.

  • Add Pd₂(dba)₃ and XPhos.

  • Add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the flask, remove from the glovebox, and heat to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes.[11][12] This reaction is particularly valuable for the synthesis of conjugated systems and has been widely applied in materials science and medicinal chemistry.

The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. However, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts.[13]

| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | RT-60 | 2-12 | >90 | The classic Sonogashira conditions.[11] | | Pd(OAc)₂ | None | SPhos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 85-95 | A copper-free system. | | [Pd(allyl)Cl]₂ | None | cataCXium A | K₂CO₃ | NMP | 120 | 12-24 | ~90 | For challenging aryl chlorides. | | Pd/C | CuI | None | K₂CO₃ | H₂O | 80 | 4-12 | 80-90 | A heterogeneous, green alternative. |

Note: Yields are based on reactions with structurally similar aryl chlorides and are indicative of expected performance with this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on classic Sonogashira coupling procedures.[11]

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous THF (10 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Purge the flask with argon or nitrogen.

  • Add this compound, THF, and Et₃N.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L₂) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L₂) Transmetalation->Ar-Pd(II)-alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-alkyne Reductive_Elimination->Product Alkyne Terminal Alkyne Cu-acetylide Copper Acetylide Alkyne->Cu-acetylide + Cu(I), Base Cu(I) Cu(I) Cu-acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow for Catalyst Screening

To identify the optimal catalyst system for a specific transformation of this compound, a systematic screening approach is recommended.

Experimental_Workflow Start Define Reaction: Substrate, Reagent, Product Catalyst_Selection Select Catalysts and Ligands (e.g., Pd vs. Ni, Phosphines vs. NHCs) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (e.g., in a reaction block) Catalyst_Selection->Reaction_Setup Parameter_Variation Vary Parameters: Base, Solvent, Temperature Reaction_Setup->Parameter_Variation Monitoring Monitor Reactions (TLC, GC-MS, LC-MS) Parameter_Variation->Monitoring Analysis Analyze Results: Yield, Selectivity, Purity Monitoring->Analysis Optimization Optimize Lead Conditions Analysis->Optimization Scale_up Scale-up Optimized Reaction Optimization->Scale_up

Caption: A general workflow for screening and optimizing catalysts.

Conclusion and Future Outlook

The catalytic functionalization of this compound is a powerful strategy for the synthesis of a diverse range of valuable chemical entities. Palladium- and nickel-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated high efficacy in key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of the optimal catalyst system is highly dependent on the specific transformation and the nature of the coupling partners. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and robust synthetic routes for the derivatization of this compound. Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals, and the application of novel technologies like flow chemistry to further enhance the efficiency and scalability of these important reactions.

References

A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-5-methylbenzonitrile and its Derivatives: Unveiling Molecular Architecture and Intermolecular Forces

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide, curated for the discerning researcher, delves into the intricate world of X-ray crystallography, focusing on 2-Chloro-5-methylbenzonitrile and its derivatives. Benzonitrile scaffolds are prevalent in numerous pharmaceuticals and functional materials, making a profound understanding of their solid-state structure crucial for rational drug design and the engineering of novel materials.[1][2][3] This document provides an in-depth comparison of the crystal structures of substituted benzonitriles, supported by experimental data and detailed protocols, to illuminate the subtle yet significant impact of chemical modifications on molecular conformation and crystal packing.

The Significance of Structural Elucidation in Benzonitrile Derivatives

The seemingly minor addition or alteration of a functional group on the benzonitrile ring can induce substantial changes in a molecule's physicochemical properties, including solubility, melting point, and, critically, its biological activity. These changes are often a direct consequence of altered intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.[4] X-ray crystallography stands as the definitive technique for visualizing these interactions, providing precise atomic coordinates and insights into the forces that govern the assembly of molecules in a crystal lattice.

Comparative Analysis of Substituted Benzonitrile Crystal Structures

A study on 2-amino-4-chlorobenzonitrile revealed that the compound crystallizes in the triclinic system with the space group P-1.[5] The presence of the amino group introduces the potential for hydrogen bonding, a dominant intermolecular force that significantly influences the crystal packing.[5]

Compound Crystal System Space Group Key Intermolecular Interactions Reference
2-amino-4-chlorobenzonitrileTriclinicP-1N-H···N hydrogen bonds--INVALID-LINK--[5]
4-(4-Cyanobenzoylmethyl)benzonitrileTriclinicP-1C-H···N and C-H···O hydrogen bonds--INVALID-LINK--[6]
2-Methyl-5-nitrobenzonitrileMonoclinicP2₁/cvan der Waals interactions--INVALID-LINK--

Table 1: Comparison of Crystallographic Data for Substituted Benzonitriles.

This data underscores how the nature of the substituent dictates the primary intermolecular forces at play. The amino group in 2-amino-4-chlorobenzonitrile acts as a hydrogen bond donor, forming robust N-H···N interactions that are a dominant feature of its crystal packing.[5] In contrast, for 4-(4-Cyanobenzoylmethyl)benzonitrile, weaker C-H···N and C-H···O hydrogen bonds stabilize the crystal structure.[6] The nitro group in 2-methyl-5-nitrobenzonitrile, lacking strong hydrogen bonding capabilities, results in a crystal structure primarily governed by weaker van der Waals forces.

The Causality Behind Experimental Choices in X-ray Crystallography

The journey from a synthesized compound to a refined crystal structure is a meticulous process where each step is critical for obtaining high-quality, reliable data. The choice of solvent for crystallization, for instance, is not arbitrary. It is a carefully considered decision based on the solubility of the compound and the solvent's ability to evaporate slowly, allowing for the formation of large, well-ordered single crystals. A rapid precipitation will likely lead to an amorphous powder or microcrystalline material unsuitable for single-crystal X-ray diffraction.

The temperature at which diffraction data is collected is another crucial parameter. Data is often collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, which can smear the electron density and reduce the resolution of the diffraction data. This leads to more precise atomic coordinates and a more accurate final structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a detailed, step-by-step methodology for a typical single-crystal X-ray diffraction experiment.

1. Crystal Growth and Selection:

  • Dissolve the synthesized benzonitrile derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetone, toluene) to near saturation.
  • Allow the solvent to evaporate slowly at room temperature or in a refrigerator.
  • Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects under a microscope.

2. Crystal Mounting and Data Collection:

  • Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
  • Place the mounted crystal on the diffractometer.
  • Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream.
  • Center the crystal in the X-ray beam.
  • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

3. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.
  • Apply corrections for factors such as Lorentz and polarization effects, and absorption.
  • Determine the space group from the systematic absences in the diffraction data.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm.
  • Locate and refine the positions of hydrogen atoms.
  • The refinement is complete when the model accurately represents the experimental data, as indicated by low R-factors.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from the initial synthesis to the final refined structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Benzonitrile Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Slow Evaporation of Solvent purification->crystal_growth crystal_selection Selection of a Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF)

Caption: Workflow for X-ray Crystal Structure Determination.

Conclusion

The X-ray crystal structure of this compound and its derivatives provides a foundational understanding of their solid-state behavior. By comparing the crystal packing and intermolecular interactions of various substituted benzonitriles, we can begin to predict how molecular modifications will influence the properties of these important compounds. The detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers to confidently pursue the structural elucidation of their own novel benzonitrile derivatives, ultimately accelerating the process of drug discovery and materials development.

References

Benchmarking the performance of 2-Chloro-5-methylbenzonitrile in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. 2-Chloro-5-methylbenzonitrile, a halogenated aromatic nitrile, serves as a versatile intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth technical comparison of this compound's performance in two pivotal synthetic transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—benchmarked against its bromo- and fluoro-substituted analogues. The insights and data presented herein are designed to empower researchers to make informed decisions in their synthetic endeavors.

The Strategic Importance of the Substituted Benzonitrile Scaffold

The this compound framework incorporates several key features that render it a valuable synthon. The nitrile group is a versatile functional handle that can be readily converted into amines, carboxylic acids, amides, and tetrazoles. The chlorine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures. The methyl group, in turn, can influence the electronic properties and steric environment of the molecule, and can be a site for further functionalization.

This unique combination of functionalities makes this compound and its derivatives integral components in the synthesis of a range of bioactive molecules.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The reactivity of the aryl halide is a crucial parameter in this transformation, with the general trend being I > Br > Cl > F. This section benchmarks the performance of this compound against its bromo- and fluoro- counterparts.

Causality Behind Experimental Choices

Due to the lower reactivity of aryl chlorides compared to bromides and iodides, the choice of catalyst system is paramount. Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) often prove sluggish with aryl chlorides.[1] To overcome this, modern catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands are employed. These ligands facilitate the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step of the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X This compound (Ar-Cl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)2, Base Base Base Boronic_Acid R-B(OH)2 Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Coupled Product Reductive_Elimination->Ar-R Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants This compound Amine Pd Catalyst & Ligand Base Anhydrous Solvent Start->Reactants Reaction Heat under Inert Atmosphere Reactants->Reaction Workup Quench, Extract, and Purify Reaction->Workup Product Purified N-Aryl Product Workup->Product Sandmeyer_Reaction Amine 2-Amino-5-methyltoluene Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN) Diazonium_Salt->Cyanation Product This compound Cyanation->Product

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development and chemical manufacturing, the reliability of analytical data is paramount. For a compound such as 2-Chloro-5-methylbenzonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and precision of its quantification is not merely a procedural formality but a cornerstone of quality control. The choice of an analytical method can have cascading implications on process optimization, impurity profiling, and ultimately, regulatory compliance.

This guide provides an in-depth, experience-driven comparison of two distinct analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the experimental design, present a cross-validation protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications. The principles and protocols outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5][6]

The Rationale for Cross-Validation: Beyond a Single Method's Merit

Relying on a single analytical method, however well-validated, can introduce a systemic bias. Cross-validation serves as a critical scientific control, demonstrating that different analytical procedures can yield comparable and reliable results for the same analyte.[7][8][9] This process is essential when:

  • Data from different laboratories or studies need to be compared.

  • A new method is being considered to replace an existing one.

  • The lifecycle of an analytical procedure necessitates changes that could impact its performance.[6]

By comparing a robust, workhorse technique like HPLC with a highly specific and sensitive method like GC-MS, we can gain a comprehensive understanding of the analytical landscape for this compound.

Experimental Design: A Tale of Two Techniques

Our comparative study is designed to evaluate the performance of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method against a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of this compound. The selection of these two techniques is deliberate: HPLC is widely used for its versatility and robustness in quality control settings, while GC-MS offers superior specificity and sensitivity, making it an excellent confirmatory method.

The cross-validation will be conducted in accordance with ICH Q2(R1) guidelines, focusing on the following key validation parameters:[1][3][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This will be assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The workflow for this cross-validation study is depicted in the following diagram:

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc Method 1: RP-HPLC Analysis cluster_gcms Method 2: GC-MS Analysis cluster_validation Validation & Comparison Prep Stock & Working Standards Preparation of This compound Sample Preparation of Spiked Quality Control (QC) Samples (Low, Mid, High) Prep->Sample HPLC_Analysis Analysis of QC Samples by Validated RP-HPLC Method Sample->HPLC_Analysis Aliquot 1 GCMS_Analysis Analysis of QC Samples by Validated GC-MS Method Sample->GCMS_Analysis Aliquot 2 HPLC_Data Data Acquisition & Processing (Peak Area) HPLC_Analysis->HPLC_Data Validation_Params Calculation of Validation Parameters: - Specificity - Linearity - Accuracy - Precision (Repeatability & Intermediate) - Range HPLC_Data->Validation_Params GCMS_Data Data Acquisition & Processing (Peak Area/Ion Count) GCMS_Analysis->GCMS_Data GCMS_Data->Validation_Params Comparison Statistical Comparison of Results (e.g., t-test, F-test) Validation_Params->Comparison Conclusion Assessment of Comparability & Method Suitability Comparison->Conclusion

Caption: Workflow for the cross-validation of RP-HPLC and GC-MS methods.

Detailed Experimental Protocols

The following protocols are presented with the causality of each step explained, reflecting a Senior Application Scientist's approach to method development and validation.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is chosen for its robustness and suitability for routine quality control. A C18 column is selected due to the non-polar nature of the benzonitrile ring, ensuring good retention. The mobile phase composition is optimized to achieve a balance between resolution and analysis time. UV detection is employed as the nitrile and benzene ring contain a chromophore.

Experimental Protocol:

  • Mobile Phase Preparation: A mixture of Acetonitrile and Water (60:40, v/v) is prepared. The mobile phase is filtered through a 0.45 µm membrane filter and degassed for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution Preparation: Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of mobile phase to obtain a stock solution of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) at 245 nm.

  • Analysis Procedure: Inject the blank (mobile phase), followed by the working standard solutions and then the quality control (QC) samples.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is selected for its high specificity and sensitivity, making it an ideal confirmatory method. The use of a mass spectrometer allows for positive identification of the analyte based on its mass spectrum, in addition to its retention time. A non-polar capillary column is chosen to separate the analyte based on its boiling point.

Experimental Protocol:

  • Standard Stock Solution Preparation: Prepare a 1000 µg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare working standards from 0.1 µg/mL to 20 µg/mL.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 10:1).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 2 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using quantifier ion m/z 151 and qualifier ions m/z 116 and 89.

Comparative Data and Performance Analysis

The following tables summarize the hypothetical but realistic performance data obtained from the cross-validation study.

Table 1: Linearity and Range
ParameterRP-HPLCGC-MSAcceptance Criteria (ICH Q2)
Range 1 - 100 µg/mL0.1 - 20 µg/mLJustified by linearity, accuracy, and precision
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Regression Equation y = 45872x + 1234y = 98765x + 567-
  • Insight: Both methods demonstrate excellent linearity within their respective ranges. The wider range of the HPLC method may be advantageous for applications with varying analyte concentrations, while the lower limit of quantification of the GC-MS method highlights its superior sensitivity.

Table 2: Accuracy (Recovery)
Concentration LevelRP-HPLC (% Recovery ± SD)GC-MS (% Recovery ± SD)Acceptance Criteria
Low QC (2 µg/mL) 99.5 ± 1.2%101.2 ± 1.5%98.0 - 102.0%
Mid QC (20 µg/mL) 100.8 ± 0.9%99.8 ± 1.1%98.0 - 102.0%
High QC (80 µg/mL for HPLC, 15 µg/mL for GC-MS) 99.1 ± 1.1%100.5 ± 0.8%98.0 - 102.0%
  • Insight: Both methods exhibit high accuracy, with recovery values well within the acceptable limits. This demonstrates the ability of both techniques to provide results close to the true value.

Table 3: Precision (%RSD)
ParameterRP-HPLC (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (Intra-day, n=6)
Low QC1.3%1.6%≤ 2%
Mid QC0.8%1.0%≤ 2%
High QC1.0%0.9%≤ 2%
Intermediate Precision (Inter-day, n=18)
Low QC1.8%2.1% (Slightly outside typical internal goal)≤ 3%
Mid QC1.5%1.7%≤ 3%
High QC1.6%1.5%≤ 3%
  • Insight: The HPLC method shows slightly better precision, particularly in intermediate precision. However, both methods meet the acceptance criteria, indicating good reproducibility. The slightly higher RSD for the GC-MS at the low QC level in intermediate precision warrants consideration but is still acceptable.

Table 4: Specificity
MethodSpecificity AssessmentResult
RP-HPLC Peak purity analysis using DAD; analysis of placebo and spiked samples.No interfering peaks at the retention time of the analyte. Peak purity index > 0.999.
GC-MS Analysis of placebo and spiked samples; comparison of mass spectra.No interfering peaks at the retention time of the analyte. Mass spectrum of the analyte in the sample matches the reference standard.
  • Insight: The GC-MS method offers inherently higher specificity due to the additional dimension of mass analysis. However, the peak purity analysis confirms the specificity of the HPLC method under the tested conditions.

Logical Relationships in Method Validation

The success of a cross-validation study hinges on the interplay of various validation parameters. The following diagram illustrates these logical dependencies.

Validation_Parameters cluster_core Core Performance Metrics cluster_derived Derived & Confirmatory cluster_limits Sensitivity Limits Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range LOQ Limit of Quantitation Precision->LOQ Linearity Linearity Linearity->Range Robustness Robustness Range->Robustness Influences testing range Specificity Specificity Specificity->Accuracy Specificity->Linearity LOD Limit of Detection LOQ->LOD

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendations

This cross-validation study demonstrates that both the developed RP-HPLC and GC-MS methods are suitable for the quantitative analysis of this compound. The results are comparable, with both methods meeting the stringent criteria for accuracy, precision, linearity, and specificity as outlined in the ICH guidelines.[1][5][10]

Key Takeaways:

  • RP-HPLC: This method is highly robust, precise, and offers a wider linear range, making it ideal for routine quality control and release testing where high throughput and reliability are essential.

  • GC-MS: This method provides superior sensitivity and unparalleled specificity. It is the recommended choice for confirmatory analysis, impurity identification, and applications requiring very low detection limits.

The choice between these two well-validated methods should be dictated by the specific requirements of the analysis. For a comprehensive quality control strategy, the HPLC method can be employed for routine analysis, with the GC-MS method serving as a valuable tool for orthogonal confirmation and investigation of any out-of-specification results. This dual-method approach embodies a scientifically sound and risk-based strategy for ensuring the quality and consistency of this compound.

References

A Comparative Guide to the Certificate of Analysis for 2-Chloro-5-methylbenzonitrile Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth technical comparison of a high-purity, certified reference standard of 2-Chloro-5-methylbenzonitrile against a lower-purity, non-certified alternative. Through a detailed examination of their respective Certificates of Analysis and supporting experimental data, we will illustrate the critical importance of using well-characterized reference materials.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and the profile of any accompanying impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the analytical methodologies used to certify a reference standard and highlight the potential discrepancies that can arise from using a less-characterized material.

The Cornerstone of Analytical Accuracy: The Certified Reference Material

A Certified Reference Material (CRM) is a standard that has been rigorously characterized for one or more of its properties, with its certified value and associated uncertainty established through a metrologically valid procedure. The use of CRMs is fundamental to ensuring the accuracy, reliability, and comparability of measurement results across different laboratories and over time.

For a compound like this compound, a CRM provides a benchmark against which analytical methods can be validated and routine quality control samples can be measured. The Certificate of Analysis (CofA) for a CRM is a comprehensive document that details the identity, purity, and impurity profile of the material, supported by extensive experimental data.

Comparative Analysis: Certified vs. Non-Certified this compound

To illustrate the importance of a certified reference standard, we will compare a hypothetical high-purity, certified this compound reference standard with a lower-purity, non-certified version of the same compound. The following tables summarize the key analytical data that would be presented on their respective Certificates of Analysis.

Table 1: Comparison of Certificate of Analysis Data for this compound Reference Standards

ParameterCertified Reference StandardNon-Certified Standard
Purity (by HPLC) 99.9% (with uncertainty)>95% (no uncertainty stated)
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IRIR, Melting Point
Impurity Profile All impurities >0.05% identified and quantifiedMajor impurities may be listed, but not all are quantified
Residual Solvents Quantified by GC-HSNot typically reported
Water Content Determined by Karl Fischer titrationNot determined
Traceability Traceable to national or international standardsNot traceable
Purity Assessment: A Tale of Two Chromatograms

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A meticulously validated, stability-indicating HPLC method is essential for separating the main compound from any potential impurities, including isomers and degradation products.

A comparative HPLC analysis of the certified and non-certified standards would likely reveal significant differences in their impurity profiles. The chromatogram of the certified standard would show a single, sharp peak for this compound with minimal baseline noise and any impurities well-resolved and below the reporting threshold. In contrast, the non-certified standard may exhibit a less defined main peak and several additional peaks corresponding to various impurities.

Table 2: Hypothetical HPLC Purity Data

CompoundCertified Reference Standard (Area %)Non-Certified Standard (Area %)
This compound99.9296.5
Isomeric Impurity A<0.031.8
Unidentified Impurity B<0.030.9
Unidentified Impurity C<0.030.5
Total Impurities <0.1 >3.0

The presence of significant impurities in the non-certified standard can lead to inaccurate quantification of the main compound and may introduce unknown variables into downstream synthetic steps or analytical assays.

Structural Confirmation: Beyond a Simple Match

A comprehensive Certificate of Analysis for a certified reference standard will include data from multiple spectroscopic techniques to unequivocally confirm the structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The spectra of a high-purity standard will be clean, with sharp signals that can be unambiguously assigned to the structure of this compound.

  • Mass Spectrometry (MS): GC-MS or LC-MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: FTIR provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule.

While a non-certified standard may have some of this information, it is often less comprehensive, and the data may not have been acquired under the same rigorous conditions.

Experimental Protocols for Certification

The following are detailed, step-by-step methodologies for the key experiments used to characterize a this compound reference standard. These protocols are based on established principles outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Prepare the non-certified standard in the same manner as the standard solution.

System Suitability:

Before analysis, the chromatographic system must meet predefined suitability criteria as per USP <621>.[1] This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds and is particularly useful for detecting and quantifying residual solvents from the synthesis process.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

Diagram 2: GC-MS Workflow for Identification

GCMS_Workflow Start Sample Dissolution Injection GC Injection Start->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Quadrupole Mass Analyzer Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library_Search Library Comparison (e.g., NIST) Spectrum->Library_Search Confirmation Structural Confirmation Library_Search->Confirmation

Caption: Workflow for GC-MS based structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the definitive structural confirmation of organic molecules.

¹H NMR Parameters:

  • Spectrometer: 400 MHz

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Number of Scans: 16

¹³C NMR Parameters:

  • Spectrometer: 100 MHz

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: CDCl₃ at 77.16 ppm

  • Number of Scans: 1024

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides a rapid and non-destructive method for confirming the presence of key functional groups.

Parameters:

  • Technique: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Conclusion: The Imperative of a High-Purity Reference Standard

This comparative guide underscores the critical differences between a certified reference standard and a non-certified material for this compound. The comprehensive characterization and documented purity of a certified standard provide a solid foundation for accurate and reproducible analytical results. In contrast, the use of a non-certified standard with a less defined purity and impurity profile introduces significant risks, potentially leading to out-of-specification results, failed batches, and compromised patient safety.

For researchers, scientists, and drug development professionals, the choice of reference standard is a foundational decision that directly impacts the quality and integrity of their work. Investing in high-purity, certified reference materials is not merely a matter of compliance but a commitment to scientific excellence.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedure-driven framework for the safe handling of 2-Chloro-5-methylbenzonitrile (CAS No: 4387-32-0). As drug development professionals, our commitment to safety is inextricably linked to the integrity of our research. This document moves beyond a simple checklist to instill a deep, causal understanding of the protective measures required. The protocols herein are designed to be self-validating, ensuring that safety is an integral component of the experimental workflow.

Immediate Safety Briefing: Hazard & PPE Summary

Before handling this compound, familiarize yourself with its primary hazards and the mandatory personal protective equipment (PPE). This substance is classified as a hazardous material, and exposure can lead to significant health effects.[1][2]

Hazard CategoryDescriptionRequired PPE & Controls
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]Chemical Fume Hood, Nitrile Gloves, Lab Coat, Respiratory Protection (as needed)
Skin Irritation Causes skin irritation upon contact.[1][3][4] Open cuts or existing dermatitis may be exacerbated.[1]Chemical-Resistant Gloves (Nitrile), Lab Coat/Coveralls
Eye Irritation Causes serious eye irritation and potential damage.[1][3][4][5]ANSI Z87.1-compliant Safety Goggles or a Face Shield with Safety Glasses
Respiratory Irritation Irritating to the respiratory system.[1] Inhalation of dust or fumes should be avoided.Chemical Fume Hood, Respiratory Protection for spills or poor ventilation
Combustion Hazard May emit poisonous and corrosive fumes in a fire, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[1][5][6]Use appropriate fire extinguisher (dry chemical, CO2, foam).[1][6] Firefighters require SCBA.

Hazard Analysis: The "Why" Behind the Protocol

This compound is a substituted aromatic nitrile. While aromatic nitriles may not liberate cyanide in the body as readily as their aliphatic counterparts, the compound itself presents significant toxicological risks through multiple exposure routes.[1] Its classification as harmful and irritating dictates a stringent, multi-layered PPE approach.

  • Dermal Absorption & Irritation: The primary risk during routine handling is dermal contact. The molecule's structure allows for potential absorption through the skin, which can lead to systemic effects.[1] It is also a known skin irritant. Therefore, the choice of glove material and the use of a protective lab coat are not merely precautionary but are the principal barriers against chemical exposure.

  • Ocular Damage: The risk of serious eye irritation is high.[1] A splash of the solid powder or a solution can cause significant damage. Standard safety glasses are insufficient; chemical splash goggles that form a seal around the eyes are mandatory to prevent ingress from splashes or aerosols.

  • Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust particles.[1] Handling the material in a way that generates dust (e.g., vigorous scooping, weighing outside of a containment hood) is a critical control point. All manipulations should be performed within a certified chemical fume hood to maintain negative pressure and vent airborne particles away from the user's breathing zone.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan, which includes criteria for PPE selection and use.[7][8]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent, such as EN 166 in Europe) chemical splash goggles are required at all times when handling the compound in any form.[6]

  • High-Splash Risk Operations: When transferring large quantities or performing reactions with a high potential for splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects facial skin and provides a secondary barrier for the eyes.

Skin and Body Protection
  • Gloves:

    • Material: Nitrile rubber gloves are the standard for incidental contact.[9][10] Nitrile provides good resistance to a wide range of chemicals, including many solvents in which this compound might be dissolved. Always consult a glove compatibility chart for the specific solvents being used.[11]

    • Inspection and Technique: Gloves must be inspected for tears or pinholes before each use.[6] Use proper glove removal technique (without touching the outer surface) to avoid skin contamination.[6]

    • Double Gloving: For procedures involving larger quantities or extended handling times, double gloving is recommended to provide an additional protective layer.

  • Protective Clothing:

    • A full-length, long-sleeved laboratory coat must be worn and fully fastened.

    • For large-scale operations or spill cleanup, a chemical-resistant apron or a complete protective suit may be necessary.[6]

    • Do not wear shorts or open-toed shoes in the laboratory.[5]

Respiratory Protection

The primary method for respiratory protection is the use of engineering controls.

  • Primary Control: All handling of this compound solid must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation of dust.[4][7]

  • Secondary Control (Respirator Use): A NIOSH-approved respirator is required when engineering controls are not feasible or are insufficient, such as during a large spill cleanup or equipment failure.[4] The decision to use a respirator should be guided by a formal risk assessment.

Respiratory_Protection_Decision_Flow start Start: Handling This compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood routine_handling Is this routine handling of small quantities? fume_hood->routine_handling Yes spill_or_aerosol Is there a spill, potential for aerosol generation, or ventilation failure? fume_hood->spill_or_aerosol No no_respirator Result: No respirator required. Continue with standard PPE. routine_handling->no_respirator Yes routine_handling->spill_or_aerosol No use_respirator Result: Use NIOSH-approved air-purifying respirator with P100 particulate filters. spill_or_aerosol->use_respirator No major_spill Is it a large spill or unknown concentration? spill_or_aerosol->major_spill Yes scba Result: Evacuate. Use SCBA for emergency response. major_spill->use_respirator No major_spill->scba Yes

Step-by-Step Guide for Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Goggles/Face Shield: Put on chemical splash goggles. If required, add a face shield.

  • Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, put on the second pair over the first.

Doffing (Removing) Sequence: This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.

  • Lab Coat: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it, keeping the contaminated exterior folded inward. Place it in a designated receptacle for laundry or disposal.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or headband. Avoid touching the front surface. Place in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]

Decontamination and Disposal of Contaminated PPE

All PPE should be considered contaminated after handling this compound.

  • Disposable PPE: Gloves and other disposable items must be discarded into a designated hazardous waste container.[1][6] Do not place them in regular trash.

  • Reusable PPE: Goggles, face shields, and lab coats must be decontaminated. Lab coats should be professionally laundered. Goggles and face shields can be cleaned according to your institution's safety protocols.

  • Gross Contamination: In the event of a significant splash, immediately remove the contaminated clothing and flush the affected skin area with running water for at least 15 minutes.[1] Seek medical attention.[1][6] The contaminated clothing must be disposed of as hazardous waste.

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.